molecular formula C8H13NO B2605701 rel-(3aR,7aR)-Octahydro-2H-indol-2-one CAS No. 1195-13-7

rel-(3aR,7aR)-Octahydro-2H-indol-2-one

Cat. No.: B2605701
CAS No.: 1195-13-7
M. Wt: 139.19 g/mol
InChI Key: GFOOVKOSROWXAZ-RNFRBKRXSA-N
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Description

(3aS,7aS)-Octahydro-2H-indol-2-one is a chiral, bicyclic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This stereodefined octahydroindole scaffold serves as a versatile and crucial synthetic intermediate for the development of active pharmaceutical ingredients (APIs) and other complex molecules . The compound's core structure is related to octahydroindole-2-carboxylic acid derivatives, which are well-established as key components in pharmaceuticals. Specifically, the (2S,3aS,7aS) enantiomer of octahydroindole-2-carboxylic acid is recognized as Perindopril Impurity A, highlighting the importance of this chiral framework in the synthesis and quality control of cardiovascular drugs . The rigid, three-dimensional structure and defined stereocenters of (3aS,7aS)-Octahydro-2H-indol-2-one make it a valuable precursor for constructing molecules with specific biological activity, particularly in the synthesis of peptidomimetics and inhibitors . Key Applications: Pharmaceutical Intermediate: Serves as a critical chiral building block in the synthesis of complex drug candidates, where its stereochemistry is essential for desired biological interactions. Medicinal Chemistry Research: Used in the exploration of new therapeutic agents and structure-activity relationships (SAR), leveraging its privileged scaffold. Biochemical Tool Development: Functions as a core structure for developing protease inhibitors and other enzyme-targeting molecules due to its resemblance to proline-like structures. This product is provided as a high-purity compound for research applications. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1195-13-7

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydroindol-2-one

InChI

InChI=1S/C8H13NO/c10-8-5-6-3-1-2-4-7(6)9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m1/s1

InChI Key

GFOOVKOSROWXAZ-RNFRBKRXSA-N

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Biological activity of octahydro-2H-indol-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Octahydro-2H-indol-2-one Derivatives

Executive Summary

The octahydro-2H-indol-2-one scaffold, a saturated derivative of the well-known oxindole core, has emerged as a "privileged structure" in modern medicinal chemistry. Its unique three-dimensional conformation and synthetic tractability provide a robust framework for the development of novel therapeutic agents. This technical guide offers a comprehensive exploration of the diverse biological activities exhibited by these derivatives, grounded in recent scientific literature. We will delve into their anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties, elucidating the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing not only a survey of the field but also actionable experimental protocols and structure-activity relationship insights to guide future discovery efforts.

The Octahydro-2H-indol-2-one Core: A Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and FDA-approved drugs.[1][2] Its derivative, the 2-indolinone (oxindole), serves as the foundation for numerous clinically successful drugs, particularly in oncology.[3] The hydrogenation of this bicyclic system to yield the octahydro-2H-indol-2-one core introduces stereochemical complexity and conformational rigidity, features that are highly desirable for achieving selective and potent interactions with biological targets. This structural evolution from a flat aromatic system to a three-dimensional saturated scaffold allows for the precise spatial orientation of functional groups, enabling a new dimension of pharmacological targeting.

cluster_0 Indole Core cluster_1 2-Oxindole Core cluster_2 Octahydro-2H-indol-2-one Core Indole Oxindole Indole->Oxindole Oxidation Octahydroindolone Oxindole->Octahydroindolone Hydrogenation

Caption: Evolution from the aromatic indole to the saturated octahydro-2H-indol-2-one scaffold.

Synthesis: Building the Core and Its Analogs

The synthesis of octahydro-2H-indol-2-one derivatives often leverages established methods for indole and oxindole synthesis, followed by catalytic hydrogenation.[2] However, more direct and stereoselective methods are continuously being developed. Multi-component reactions (MCRs) have proven particularly efficient for generating libraries of substituted derivatives in a single step, offering a green and economical approach.[4] The functionalization of the core, especially at the C3 position, is critical for tuning biological activity and has been achieved through various metal-catalyzed and metal-free reactions.[5]

G Start Starting Materials (e.g., Cyclohexanone, Cyanoacetate) MCR Multi-Component Reaction (MCR) or Cyclization Start->MCR Core Octahydro-2H-indol-2-one Scaffold MCR->Core Func C3/N1 Functionalization (e.g., Alkylation, Arylation) Core->Func Library Library of Bioactive Derivatives Func->Library

Caption: Generalized workflow for the synthesis of octahydro-2H-indol-2-one derivatives.

A Spectrum of Biological Activities

The versatility of the octahydro-2H-indol-2-one scaffold is reflected in its broad range of pharmacological effects.

Anticancer Activity

Derivatives of the related 2-indolinone core are well-established as potent anticancer agents, with several, such as Sunitinib, approved for clinical use.[3] These compounds often function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation, angiogenesis, and metastasis.[3] By blocking the ATP-binding site of RTKs like VEGFR, they inhibit downstream signaling pathways.[3] Fused indole derivatives have also shown significant anticancer properties against various human cancer cell lines, including colon, breast, and lung cancer cells.[6] Some novel indolin-2-one derivatives bearing a 4-thiazolidinone moiety have demonstrated remarkable cytotoxicity and selectivity against colon (HT-29) and lung (H460) cancer cell lines, with IC50 values in the nanomolar range.[7] The mechanism often involves the induction of apoptosis, a form of programmed cell death.[8]

cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR) Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) RTK->Downstream Activates ATP ATP ATP->RTK Binds P P Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Blocked Downstream->Apoptosis Inhibitor Octahydro-2H-indol-2-one Derivative Inhibitor->RTK Blocks ATP Binding

Caption: Mechanism of RTK inhibition by octahydro-2H-indol-2-one derivatives.

Table 1: Anticancer Activity of Selected Indole/Indolinone Derivatives

Compound ID Cancer Cell Line Activity Reference
Compound 5h HT-29 (Colon) IC50 = 0.016 µmol/L [7]
Compound 5h H460 (Lung) IC50 = 0.0037 µmol/L [7]
Compound 5 SW-620 (Colon) IC50 = 39.7 µM [6]
Compound 6 HCT-15 (Colon) IC50 = 46.6 µM [6]

| Indole Conjugate (R=2,4-Cl2) | MCF-7 (Breast) | IC50 = 12.2 µM |[8] |

Antimicrobial and Antifungal Activity

The indole nucleus is a common feature in compounds exhibiting potent antimicrobial properties.[1][9] Various derivatives of 1,3-dihydro-2H-indol-2-one have demonstrated a wide spectrum of activity, including antibacterial, antifungal, and antitubercular effects.[10] These compounds have been tested against a panel of human pathogens, including Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria such as Staphylococcus aureus.[10][11] Significant antifungal activity has also been reported against strains like Candida albicans and Aspergillus niger.[10][11]

Table 2: Antimicrobial Spectrum of Indole Derivatives

Organism Type Activity Noted References
Staphylococcus aureus Gram-positive Bacteria Significant Antibacterial [10][11][12]
Bacillus subtilis Gram-positive Bacteria Significant Antibacterial [10][13]
Escherichia coli Gram-negative Bacteria Significant Antibacterial [10][11][13]
Pseudomonas aeruginosa Gram-negative Bacteria Significant Antibacterial [10][11]
Mycobacterium tuberculosis Acid-fast Bacteria Antitubercular [10]
Candida albicans Fungus Significant Antifungal [10][12]

| Aspergillus niger | Fungus | Significant Antifungal |[10][11] |

Antiviral Activity

A promising frontier for octahydro-2H-indol-2-one derivatives is in the development of broad-spectrum antiviral agents. Recently, an octahydroindole-based peptidomimetic inhibitor was designed that showed potent activity against coronaviruses, including HCoV-OC43 and SARS-CoV-2.[14] This compound acts as a covalent inhibitor of the main protease (Mpro), an enzyme essential for viral replication.[14] The lead compound exhibited broad-spectrum anticoronavirus activity with EC50 values in the low micromolar to nanomolar range and also displayed potent activity against Enterovirus 71 (EV71).[14] Importantly, this derivative showed improved oral bioavailability, a critical parameter for clinical translation.[14]

Anticonvulsant Properties

Epilepsy is a chronic neurological disorder for which new therapeutics are continuously sought.[15] The indole scaffold has been identified as a promising starting point for designing novel anticonvulsant agents.[10][15][16] Synthetic derivatives are typically evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.[15][17] Several series of indole derivatives have shown significant activity in these models, suggesting their potential to suppress seizure activity and prevent its spread within the brain.[15][18]

Anti-inflammatory Effects

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, and many, like Indomethacin, are built upon an indole core.[1][19] The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[20] Newer indole derivatives have been specifically designed as selective COX-2 inhibitors.[20][21] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[20] Synthesized indole-based Schiff bases have shown potent anti-inflammatory activity, with some compounds exhibiting inhibition of carrageenan-induced paw edema comparable to the reference drug indomethacin.[20][21]

Central Nervous System (CNS) and Receptor Binding

The structural features of indol-2-one derivatives make them suitable ligands for various CNS receptors. They have been explored for activity in neurological conditions including Parkinson's disease, schizophrenia, depression, and anxiety.[22] One area of significant interest is their interaction with dopamine receptors.[23] Specific indolin-2-one derivatives with piperazinylbutyl side chains have been synthesized and shown to have a remarkable affinity and selectivity for the dopamine D4 receptor, with Ki values in the nanomolar range.[23] This highlights their potential as targeted ligands for treating psychiatric and neurological disorders.[23][24]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this field, standardized protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of octahydro-2H-indol-2-one derivatives.

Protocol: Synthesis of a 3-Substituted Indolin-2-one Schiff Base

This protocol is adapted from methodologies used for creating indole-based Schiff bases, which are frequently evaluated for anti-inflammatory and antimicrobial activity.[21]

Objective: To synthesize a representative N'-[(E)-(substituted phenyl)methylidene]acetohydrazide derivative of 2-indolinone.

Materials:

  • 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (1)

  • Substituted benzaldehyde (e.g., 3-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • TLC plates

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (1.0 mmol) in 20 mL of absolute ethanol.

  • Aldehyde Addition: To this solution, add the substituted benzaldehyde (1.0 mmol) followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours, with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 ethyl acetate:hexane). The disappearance of starting materials and the appearance of a new spot indicates product formation.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using spectral techniques such as IR, ¹H NMR, and Mass Spectrometry to confirm its structure.[11]

Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[10]

Objective: To determine the MIC of a synthesized octahydro-2H-indol-2-one derivative.

Materials:

  • Synthesized test compound

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ampicillin)

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the compound. Add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock compound solution (appropriately diluted from the main stock) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by using a plate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion and Future Directions

The octahydro-2H-indol-2-one scaffold and its close relatives represent a remarkably fruitful platform for the discovery of new therapeutic agents. Their chemical tractability and diverse pharmacological profile—spanning oncology, infectious diseases, and neurology—confirm their status as a privileged core in drug development.[1][3][22] Future research should focus on leveraging stereoselective synthesis to explore the complex chemical space offered by this 3D scaffold. Furthermore, integrating computational docking studies with synthesis can rationalize structure-activity relationships and accelerate the design of next-generation inhibitors with enhanced potency and selectivity.[25][26] As our understanding of disease pathways deepens, the versatility of the octahydro-2H-indol-2-one framework will undoubtedly continue to yield novel candidates to address pressing global health challenges.

References

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  • MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

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Sources

Methodological & Application

Application Notes & Protocols: The Use of Octahydro-2H-indol-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The octahydro-2H-indol-2-one scaffold, a bicyclic γ-lactam, represents a conformationally constrained proline bioisostere of significant interest in medicinal chemistry and drug development. Its rigid framework is a valuable design element for creating sophisticated peptidomimetics, influencing peptide secondary structures, and enhancing metabolic stability. This guide provides an in-depth exploration of the role of enantiomerically pure octahydro-2H-indol-2-one as a versatile chiral building block in asymmetric synthesis. We will detail its preparation via diastereoselective methods and its subsequent application in stereocontrolled functionalization, focusing on the principles of substrate-controlled synthesis. The protocols herein are designed for researchers and drug development professionals seeking to leverage this powerful scaffold for the creation of complex, stereochemically defined molecules.

Introduction: The Strategic Value of the Octahydro-2H-indol-2-one Scaffold

In the landscape of asymmetric synthesis, the quest for molecular scaffolds that offer both structural rigidity and predictable stereochemical control is paramount.[1] The octahydro-2H-indol-2-one core has emerged as a privileged structure, primarily due to its function as a constrained analog of the amino acid proline. This structural constraint is crucial in the design of therapeutic agents, as it reduces conformational flexibility, often leading to higher binding affinity and selectivity for biological targets.

Unlike traditional chiral auxiliaries that are temporarily installed and removed, the octahydro-2H-indol-2-one scaffold is often incorporated into the final target molecule.[2] Its inherent chirality is leveraged to direct the stereochemical outcome of subsequent transformations, particularly at the α-carbon to the lactam carbonyl. This substrate-controlled approach is a powerful strategy for building multiple stereocenters with high fidelity. This document will focus on two key stages: the asymmetric synthesis of the core scaffold itself and its subsequent use in diastereoselective alkylation reactions.

Asymmetric Synthesis of the Chiral Lactam Core

The generation of enantiomerically pure octahydro-2H-indol-2-one is the critical first step. A robust strategy involves a diastereoselective cyclocondensation reaction, which can be viewed as a dynamic kinetic resolution of a racemic starting material. One effective method utilizes a chiral amine, such as (R)-phenylglycinol, to react with a racemic γ-keto acid, leading to the formation of a tricyclic intermediate that locks in the desired stereochemistry. Subsequent reductive cleavage yields the desired enantiopure bicyclic lactam.[3]

The causality behind this stereoselectivity lies in the formation of a thermodynamically favored tricyclic oxazoloindolone lactam, which proceeds through a chiral N-acyliminium ion intermediate. The facial selectivity of the cyclization is directed by the stereocenter of the phenylglycinol auxiliary.[3][4]

Asymmetric_Synthesis_Workflow cluster_0 Asymmetric Synthesis of Chiral Lactam Core Racemic_Keto_Acid Racemic γ-Keto Acid Cyclocondensation Diastereoselective Cyclocondensation Racemic_Keto_Acid->Cyclocondensation Chiral_Amine (R)-Phenylglycinol Chiral_Amine->Cyclocondensation Tricyclic_Intermediate Tricyclic Oxazoloindolone (Single Diastereomer) Cyclocondensation->Tricyclic_Intermediate Forms single diastereomer Reductive_Cleavage Reductive Cleavage (e.g., H₂, Pd/C) Tricyclic_Intermediate->Reductive_Cleavage Chiral_Lactam Enantiopure Octahydro-2H-indol-2-one Reductive_Cleavage->Chiral_Lactam Removes auxiliary

Caption: Workflow for the asymmetric synthesis of the octahydro-2H-indol-2-one core.

Application: Diastereoselective α-Alkylation

With the enantiopure octahydro-2H-indol-2-one scaffold in hand, its rigid bicyclic structure can be exploited to direct the stereochemistry of further modifications. A cornerstone application is the diastereoselective alkylation of the α-carbon. This process involves the formation of a chiral enolate, which is then quenched with an electrophile.

Principle of Diastereoselection:

  • N-Acylation: The lactam nitrogen is first acylated (e.g., with a Boc or Cbz group) to enhance the acidity of the α-proton and to provide a chelating site.

  • Enolate Formation: Treatment with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) generates a rigid, chelated (Z)-enolate.[1]

  • Stereocontrolled Alkylation: The concave face of the bicyclic system is sterically shielded by the fused cyclohexane ring. Consequently, an incoming electrophile (e.g., an alkyl halide) preferentially approaches from the less hindered convex face, resulting in the formation of a single major diastereomer.[5]

Alkylation_Mechanism cluster_1 Diastereoselective Alkylation Start N-Acyl Octahydro- 2H-indol-2-one Enolate Chelated (Z)-Enolate Start->Enolate Base (e.g., NaHMDS) -78 °C Attack Facial-Selective Attack Enolate->Attack Electrophile Electrophile (R-X) Electrophile->Attack Approaches convex face Product α-Alkylated Product (High d.r.) Attack->Product

Caption: Mechanism of diastereoselective α-alkylation of the chiral lactam scaffold.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: N-Acylation of (3aS,7aS)-Octahydro-2H-indol-2-one

This protocol describes the protection of the lactam nitrogen, a prerequisite for efficient and selective deprotonation.

Materials:

  • (3aS,7aS)-Octahydro-2H-indol-2-one (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve (3aS,7aS)-octahydro-2H-indol-2-one in anhydrous DCM in a flame-dried, round-bottom flask under an argon atmosphere.

  • Add DMAP, followed by the dropwise addition of a solution of Boc₂O in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the N-Boc protected lactam.

Protocol 2: Diastereoselective α-Benzylation

This protocol details the stereocontrolled introduction of a benzyl group at the α-position.

Materials:

  • N-Boc-(3aS,7aS)-octahydro-2H-indol-2-one (1.0 equiv)

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF) (1.1 equiv)

  • Benzyl bromide (BnBr) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-necked flask under argon, dissolve the N-Boc protected lactam in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NaHMDS solution dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[5]

  • Add freshly distilled benzyl bromide dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours. Monitor progress by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Add water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash chromatography to isolate the benzylated product. Determine diastereomeric ratio (d.r.) by ¹H NMR spectroscopy.

ElectrophileBaseTemp (°C)Typical YieldTypical d.r.
Benzyl BromideNaHMDS-7875-85%>95:5
Allyl IodideLDA-7870-80%>95:5
Methyl IodideKHMDS-7880-90%>98:2

Table 1: Representative data for the diastereoselective alkylation of N-Boc-(3aS,7aS)-octahydro-2H-indol-2-one.

Protocol 3: Auxiliary Cleavage to Form Chiral Carboxylic Acid

This protocol demonstrates the conversion of the α-alkylated lactam into a valuable chiral carboxylic acid derivative, showcasing the utility of the scaffold in transferring chirality.

Materials:

  • α-Alkylated N-Boc lactam (1.0 equiv)

  • Lithium hydroxide (LiOH) (4.0 equiv)

  • Hydrogen peroxide (H₂O₂, 30% solution) (4.0 equiv)

  • Tetrahydrofuran (THF) / Water (3:1 mixture)

  • Sodium sulfite (Na₂SO₃)

  • 1 M HCl

  • Ether

Procedure:

  • Dissolve the α-alkylated lactam in a THF/water mixture and cool to 0 °C.

  • Add hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite to reduce excess peroxide.

  • Concentrate the mixture in vacuo to remove the THF.

  • Wash the aqueous residue with ether to remove any non-polar byproducts.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer three times with ether.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the desired enantiomerically enriched carboxylic acid.[1]

Conclusion

The octahydro-2H-indol-2-one core is a powerful and versatile platform for modern asymmetric synthesis. While not a classical "auxiliary" in the transient sense, its role as a permanently incorporated, stereodirecting scaffold is invaluable. The protocols detailed in this guide provide a framework for the enantioselective synthesis and subsequent diastereoselective functionalization of this important bicyclic lactam. The high degree of stereocontrol achievable makes it a compelling choice for the synthesis of complex chiral molecules, particularly in the fields of pharmaceutical discovery and natural product synthesis.

References

  • Marbán-González, A., et al. (2021). Stereocontrolled Synthesis of Enantiopure cis-Fused Octahydroisoindolones via Chiral Oxazoloisoindolone Lactams. The Journal of Organic Chemistry, 86(23), 16361–16368. Available at: [Link]]

  • Ghirardi, E., et al. (2016). Stereocontrolled Access to Enantiopure 7-Substituted cis- and trans-Octahydroindoles. Organic Letters, 18(22), 5836–5839. Available at: [Link]

  • Amat, M., et al. (2016). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. The Journal of Organic Chemistry. Available at: [Link]]

  • Viveros-Ceballos, J. L., et al. (2025). Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones. The Journal of Organic Chemistry, 90(4). (Note: This is a representative citation based on the provided search snippets, illustrating the type of research in this area).[3]

  • Evans, D. A., et al. (2002). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Journal of the American Chemical Society. Available at: [Link]]

  • ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. (Diagram and conditions). Available at: [Link]5]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]2]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Available at: [Link]1]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Available at: [Link]]

  • Longdom Publishing. (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Chromatography & Separation Techniques. Available at: [Link]]

Sources

Advanced Analytical Protocols for the Separation of Octahydro-1H-indole-2-carboxylic Acid (OIC) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Octahydro-1H-indole-2-carboxylic acid (OIC) is a non-proteinogenic bicyclic amino acid and a critical pharmacophore in the synthesis of "pril" class ACE inhibitors. Its stereochemical complexity poses a unique analytical challenge: the molecule possesses three chiral centers (C2, C3a, and C7a), theoretically yielding eight stereoisomers (four enantiomeric pairs).[1]

  • (2S, 3aS, 7aS)-OIC : The requisite intermediate for Perindopril .[1][2]

  • (2S, 3aR, 7aS)-OIC : The requisite intermediate for Trandolapril .[1][3]

The Analytical Challenge:

  • Lack of Chromophore: Native OIC lacks a conjugated

    
    -system, rendering standard UV-Vis detection (254 nm) ineffective.
    
  • Stereochemical Similarity: Diastereomers exhibit similar pKa values and hydrophobicity, requiring high-efficiency stationary phases for baseline resolution.

  • Enantiomeric Resolution: Standard C18 stereoselectivity is limited to diastereomers; enantiomeric separation requires chiral selectors or derivatization.

This guide details two validated workflows: a Direct HPLC-RID method for routine diastereomer profiling and a Derivatization-based Chiral HPLC method for trace enantiomeric impurity quantification.

Strategic Method Selection

The choice of method depends on the specific "Quality Attribute" being tested.

MethodSelection Start Analytical Objective Routine Routine Process Control (Diastereomer Purity) Start->Routine Trace Final Release Testing (Enantiomeric Purity) Start->Trace MethodA METHOD A: Direct HPLC-RID (Inertsil ODS-4) Routine->MethodA High Conc. (>0.1%) MethodB METHOD B: Pre-column Derivatization (PITC + Chiral Column) Trace->MethodB Trace Level (<0.05%) Decision1 Is UV detection mandatory? MethodA->Decision1 Decision1->MethodB Yes

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity and selectivity requirements.

Protocol A: Direct Diastereomer Separation (HPLC-RID)

Application: Routine monitoring of reaction mixtures (hydrogenation of indoline-2-carboxylic acid) to quantify diastereomeric ratios (e.g., all-cis vs. cis-trans isomers).

Mechanistic Insight

Since OIC lacks a UV chromophore, Refractive Index Detection (RID) is the standard for direct analysis. To achieve separation on an achiral C18 column, we utilize pH-controlled ion suppression . At pH 3.0, the carboxylic acid (pKa ~3.8) is partially suppressed, and the secondary amine (pKa ~9.5) is protonated. This creates a reproducible solvated ionic radius that interacts differentially with the C18 chains based on the steric "buckling" of the fused ring system.

Chromatographic Conditions[4][5][6][7][8][9][10]
ParameterSpecification
Stationary Phase Inertsil ODS-4 (GL Sciences), 250 × 4.6 mm, 5 µm
Mobile Phase 10 mM Potassium Phosphate Buffer (pH 3.[2]0)
Elution Mode Isocratic
Flow Rate 1.5 mL/min
Temperature 35°C (Column), 35°C (Detector Cell)
Detection Refractive Index (RID)
Injection Volume 20 µL
Run Time 35–45 minutes
Step-by-Step Procedure
  • Buffer Preparation:

    • Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

      
      ) in 1000 mL of HPLC-grade water.
      
    • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (

      
      ). Critical: pH drift > 0.1 will cause retention time shifts due to the amine's sensitivity.
      
    • Filter through a 0.45 µm Nylon membrane and degas.

  • System Equilibration:

    • Purge the RID reference cell with fresh mobile phase for at least 20 minutes.

    • Equilibrate the column for 60 minutes until the baseline drift is < 10 nRIU/hr. RID is highly sensitive to thermal fluctuations.

  • Sample Preparation:

    • Diluent: Mobile Phase.[4][5][6][7][8]

    • Stock Solution: Dissolve 50 mg of OIC sample in 50 mL mobile phase (1 mg/mL).

    • Note: Ensure the sample is at the same temperature as the column before injection to prevent refractive index "shocks" (negative peaks).

  • System Suitability Criteria:

    • Resolution (

      
      ):  > 2.0 between (2S,3aS,7aS)-OIC and nearest diastereomer.
      
    • Tailing Factor (

      
      ):  < 1.5 (Controls secondary silanol interactions).
      
    • RSD (Area): < 2.0% (n=6).

Protocol B: High-Sensitivity Enantiomeric Purity (Derivatization + Chiral HPLC)

Application: Final release testing to ensure enantiomeric purity (e.g., confirming < 0.1% of the (2R, 3aR, 7aR) antipode).

Mechanistic Insight

To detect trace enantiomers, we must introduce a chromophore and use a chiral selector. We employ Phenyl Isothiocyanate (PITC) derivatization.[9] PITC reacts with the secondary amine of OIC to form a phenylthiocarbamyl (PTC) derivative, which has strong UV absorbance at 254 nm. The separation is then performed on an Ultron ES-OVM (Ovomucoid) column, which recognizes the chiral "hand" of the derivatized molecule.[10]

Derivatization Workflow

Derivatization Step1 Sample Solution (OIC in Borate Buffer pH 9.0) Step2 Add Reagent (PITC in Acetonitrile) Step1->Step2 Step3 Reaction (Room Temp, 20 mins) Step2->Step3 Step4 Quenching/Dilution (Add Mobile Phase) Step3->Step4 Step5 Inject onto HPLC Step4->Step5

Figure 2: Pre-column derivatization workflow using PITC (Edman's Reagent).

Chromatographic Conditions[4][5][6][7][8][9][10]
ParameterSpecification
Stationary Phase Ultron ES-OVM (Shinwa Chemical), 150 × 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 4.6) / Acetonitrile (85:15 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25°C
Protocol Details
  • Derivatization Reaction:

    • Mix 100 µL of Sample Solution (1 mg/mL in water) with 100 µL of 0.5 M Borate Buffer (pH 9.0).

    • Add 50 µL of PITC reagent (10% v/v in Acetonitrile).

    • Vortex and let stand at room temperature for 20 minutes.

    • Note: High pH is required to deprotonate the amine for nucleophilic attack on PITC.

  • Separation:

    • Inject 10 µL of the derivatized mixture.

    • The PTC-OIC derivatives will elute with high retention. The Ovomucoid protein stationary phase discriminates based on the steric fit of the bicyclic ring and the hydrophobic phenyl group introduced by PITC.

Performance Data & Validation

The following performance metrics are typical for the described methods (Method A: RID; Method B: PITC-UV).

MetricMethod A (RID - Diastereomers)Method B (Chiral UV - Enantiomers)
Linearity (

)
> 0.999 (0.1 - 2.0 mg/mL)> 0.999 (0.5 - 50 µg/mL)
LOD ~ 6 µg/mL~ 0.05 µg/mL
LOQ ~ 20 µg/mL~ 0.15 µg/mL
Precision (RSD) < 1.0%< 2.0%
Specificity Resolves SSS, SRR, RRS, RRRResolves Enantiomeric Pairs

References

  • Vali, S. J., et al. (2012). "Separation and Quantification of Octahydro-1H-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Journal of Chromatography & Separation Techniques. Link

  • Wang, J. Z., et al. (2009). "Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization." Journal of Chromatography A. Link

  • European Patent Office. (2008).[3] "Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril." EP1724260B1.[3] Link

  • BenchChem. (2025).[2] "Application Notes and Protocols for the Quantification of Octahydro-1H-indole-2-carboxylic Acid Isomers." Link

  • Gumieniczek, A., et al. (2012). "Simultaneous Chiral Separation of Perindopril Erbumine and Indapamide Enantiomers by High Performance Liquid Chromatography." Farmacia. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Octahydroindole and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Octahydroindole and its carboxylated derivatives are pivotal chiral building blocks in the synthesis of numerous pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][2] The stereochemical purity of these intermediates is critical, as different stereoisomers can exhibit varied pharmacological activity and toxicity. This guide provides a comprehensive overview of robust High-Performance Liquid Chromatography (HPLC) methods for the separation, quantification, and purity assessment of octahydroindole stereoisomers. We will delve into the causality behind methodological choices, from column and mobile phase selection to advanced detection techniques, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

The Analytical Challenge: Chirality and Chromophores

The analysis of octahydro-1H-indole-2-carboxylic acid, a key intermediate, presents two primary challenges:

  • Stereoisomerism: The molecule possesses three chiral centers, giving rise to a complex mixture of four possible pairs of enantiomers (eight stereoisomers in total).[1][2] In pharmaceutical synthesis, typically only one specific diastereoisomer is required for the desired therapeutic effect.[2][3] Therefore, HPLC methods must be capable of resolving these closely related isomers.

  • Lack of a Strong Chromophore: Many octahydroindole derivatives are non-chromophoric, meaning they do not absorb ultraviolet (UV) light strongly.[2] This renders standard UV detection insensitive and often unsuitable for quantitative analysis, necessitating alternative detection strategies.

Strategic Method Selection for Octahydroindole Analysis

A logical approach to method selection is crucial for achieving reliable analytical results. The choice of methodology depends on the specific analytical goal, whether it is routine quantification of known isomers, determination of enantiomeric purity, or identification of unknown related substances.

MethodSelection start Analytical Goal for Octahydroindole Analysis goal1 Quantify Known Diastereoisomers (Non-Chromophoric) start->goal1 goal2 Determine Enantiomeric Purity start->goal2 goal3 Identify/Quantify Unknowns or Trace-Level Impurities start->goal3 method1 Reversed-Phase HPLC with Refractive Index Detection (RID) goal1->method1 Isomer separation is the primary goal and analyte concentration is sufficient for RID. method2 Chiral HPLC with UV or MS Detection goal2->method2 Enantiomeric separation is required. method3 UPLC-MS/MS goal3->method3 High sensitivity and structural confirmation are necessary.

Caption: Decision tree for selecting the appropriate HPLC method.

Reversed-Phase HPLC for Diastereomer Separation

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for separating compounds based on their hydrophobicity. It has been successfully applied to separate the diastereoisomers of octahydro-1H-indole-2-carboxylic acid.[1][3]

Principle of Separation

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar analytes interact more strongly with the stationary phase and are retained longer. For the diastereomers of octahydroindole carboxylic acid, subtle differences in their three-dimensional structure lead to slight variations in their hydrophobicity, allowing for their separation on a C18 column.[1][3]

The Challenge of Detection: Refractive Index Detector (RID)

Given the non-chromophoric nature of the analyte, a universal detector that does not rely on light absorption is required. The Refractive Index Detector (RID) is an excellent choice for this application.[2]

  • Causality: An RID measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. This makes it a universal detector, capable of detecting any compound that has a different refractive index from the mobile phase. However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[]

Alternative Detection: Pre-Column Derivatization

An alternative strategy involves chemically modifying the analyte before HPLC analysis to attach a UV-active tag. This process, known as derivatization, makes the compound detectable by a standard UV detector. The AccQ-Tag method, for example, uses a reagent to create highly fluorescent derivatives of amino acids, a technique that can be adapted for octahydro-1H-indole-2-carboxylic acids.[3]

Chiral HPLC for Enantiomeric Purity

While RP-HPLC can separate diastereomers, it cannot resolve enantiomers. For this, a chiral stationary phase (CSP) is required.[5] The separation of enantiomers is critical in drug development as they can have different pharmacological and toxicological profiles.

Principle of Chiral Recognition

CSPs create a chiral environment within the column. Enantiomers interact differently with the chiral selector of the CSP, forming transient diastereomeric complexes with different stability constants.[6] This differential interaction, often explained by the "three-point interaction" model, leads to different retention times and, thus, separation.[5] Cyclodextrin-based columns, for instance, have been successfully used for the chiral separation of Trandolapril.[3]

Advanced Methods: UPLC-MS/MS for Ultimate Sensitivity and Specificity

For comprehensive analysis, especially in impurity profiling and metabolite identification, coupling Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS) is the gold standard.[7][8]

  • Expertise & Causality: UPLC utilizes smaller particle size columns (<2 µm), which provides higher resolution and faster analysis times compared to traditional HPLC.[8] The mass spectrometer acts as a highly selective and sensitive detector. It measures the mass-to-charge ratio (m/z) of the analytes, providing molecular weight information for peak identification.[9] In MS/MS mode, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This provides a unique "fingerprint" for the compound, allowing for unambiguous identification and quantification even at trace levels in complex matrices.[10][11]

Experimental Protocols and Workflows

General HPLC Analysis Workflow

The overall process from sample receipt to final data analysis follows a structured workflow to ensure accuracy and reproducibility.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolution in Diluent prep2 Filtration (0.2 or 0.45 µm) prep1->prep2 analysis1 Injection into HPLC System prep2->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Detection (RID, UV, MS) analysis2->analysis3 data1 Peak Integration analysis3->data1 data2 Quantification data1->data2 data3 Reporting data2->data3

Caption: General experimental workflow for HPLC analysis.

Protocol 1: RP-HPLC with RID for Diastereomer Quantification

This protocol is adapted from methodologies developed for the separation of octahydro-1H-indole-2-carboxylic acid isomers.[1][12]

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 10 mM potassium phosphate buffer. Adjust the pH to 3.0 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Preparation: Accurately weigh and dissolve the octahydro-1H-indole-2-carboxylic acid reference standard in the mobile phase to a final concentration of approximately 5 mg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a similar target concentration as the standard. Filter the solution through a 0.22 µm syringe filter prior to injection.[13][14]

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in Table 1.

    • Allow the system to equilibrate until a stable baseline is achieved on the RID.

  • Analysis: Inject 10 µL of the standard and sample solutions.

  • Data Processing: Identify and integrate the peaks corresponding to the different diastereoisomers based on their retention times. Quantify the isomers using the external standard method.

Table 1: Chromatographic Conditions for Diastereomer Analysis

Parameter Condition Rationale
Column Inertsil ODS-4 (250 x 4.6 mm, 5 µm) or equivalent C18 Provides excellent retention and resolution for the isomers.[1]
Mobile Phase 10 mM Potassium Phosphate Buffer, pH 3.0 The acidic pH ensures the carboxylic acid group is protonated, leading to better retention and peak shape on the C18 column.
Flow Rate 1.5 mL/min Optimized for good separation within a reasonable run time.[1]
Column Temp. 35°C Maintaining a constant temperature is critical for reproducible retention times and RID stability.[1]
Injection Vol. 10 µL A small injection volume helps maintain sharp peaks.

| Detector | Refractive Index Detector (RID) | Necessary for detecting non-chromophoric analytes.[2] |

Protocol 2: Chiral HPLC for Enantiomeric Purity of Trandolapril Intermediate

This protocol is based on established principles of chiral chromatography.[3][15]

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and a buffered aqueous solution (e.g., 40:60 v/v acetonitrile: 0.087 M ammonium dihydrogen phosphate).[3] Filter and degas. Note: The optimal mobile phase will depend on the specific chiral column used and should be determined empirically.

  • Sample Preparation: Dissolve the sample (e.g., synthetic Trandolapril or its key intermediate) in the mobile phase. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in Table 2.

    • Equilibrate the chiral column thoroughly until a stable baseline is achieved.

  • Analysis: Inject 20 µL of the sample solution.

  • Data Processing: Integrate the peaks corresponding to the different enantiomers. Calculate the enantiomeric purity by expressing the peak area of the desired enantiomer as a percentage of the total area of both enantiomer peaks.

Table 2: Example Chromatographic Conditions for Chiral Analysis

Parameter Condition Rationale
Column Cyclobond™ I 2000 (β-cyclodextrin) (250 x 4.6 mm) or equivalent CSP The chiral selector (β-cyclodextrin) provides the necessary environment for enantiomeric recognition and separation.[3]
Mobile Phase Acetonitrile / 0.087 M NH₄H₂PO₄ (40:60, v/v) The mobile phase composition influences the interaction between the analyte and the CSP, affecting resolution.
Flow Rate 1.0 mL/min A standard flow rate for analytical HPLC.[3]
Column Temp. Ambient or controlled (e.g., 25°C) Temperature control enhances reproducibility.
Injection Vol. 20 µL

| Detector | UV at 220 nm | If the final product (like Trandolapril) has a chromophore, UV detection can be used. Otherwise, MS detection is preferred.[3] |

Method Validation: Ensuring Trustworthiness

To ensure that the analytical methods are reliable and suitable for their intended purpose, they must be validated according to guidelines from the International Council for Harmonisation (ICH).[16][17]

Table 3: Key Validation Parameters

Parameter Description Acceptance Criteria Example
Specificity Ability to assess the analyte in the presence of other components (impurities, degradants).[18] The analyte peak should be free from interference from placebo and known impurities. Peak purity should be confirmed.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.[1] Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[12]
Accuracy The closeness of the test results to the true value.[18] Recovery of 98.0% to 102.0% for assay; 80-120% for impurities.[18]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.[18] Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 3.0%.
LOD & LOQ Limit of Detection & Limit of Quantitation. The lowest amount of analyte that can be detected and quantified, respectively.[19] LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[19]

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19] | The results should remain within acceptable limits when parameters like mobile phase pH, column temperature, or flow rate are slightly varied. |

Conclusion

The successful analysis of octahydroindole and its derivatives by HPLC requires a strategic approach that addresses the inherent challenges of stereoisomerism and weak UV absorbance. For routine diastereomer quantification, RP-HPLC with refractive index detection offers a simple and cost-effective solution. When enantiomeric purity is the critical quality attribute, chiral HPLC is indispensable. For the highest level of sensitivity, selectivity, and structural confirmation required in modern drug development, UPLC-MS/MS is the method of choice. By understanding the principles behind each technique and implementing robust, validated protocols, researchers can confidently ensure the quality and purity of these vital pharmaceutical intermediates.

References

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science & Separation Techniques, 3(5). Available at: [Link]

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. Available at: [Link]

  • D'Souza, R., & Kumar, V. (2022). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). How To Start Method Validation-Related Substances. Scribd. Available at: [Link]

  • Anonymous. (2025). Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. Available at: [Link]

  • Babu, V. V. S., Sudhakar, V., & Murthy, T. G. K. (2011). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Chromatographic Science & Separation Techniques. Available at: [Link]

  • Greyhound Chromatography. (2023). How To Prepare a Sample for HPLC Analysis. Greyhound Chromatography. Available at: [Link]

  • Sochanik, A., & Boratynski, J. (2001). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Poloniae Pharmaceutica - Drug Research, 58(6), 423-427. Available at: [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Organomation. Available at: [Link]

  • Anonymous. (2012). Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

  • Nacalai Tesque, Inc. (n.d.). 4. Sample Pretreatment for HPLC. Nacalai Tesque, Inc. Available at: [Link]

  • GL Sciences. (n.d.). Normal Phase HPLC Columns. GL Sciences. Available at: [Link]

  • Stolarczyk, M., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available at: [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carbo. Longdom Publishing. Available at: [Link]

  • Wilson, W. B., et al. (2018). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Sochanik, A., & Boratynski, J. (2001). A study on the stereochemical purity of trandolapril and octahydro-1 H-indole-2-carboxylic acid by HPLC method. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • LCGC International. (2020). Mass Detection for Chromatographers. LCGC International. Available at: [Link]

  • News-Medical.Net. (2023). Recent Advances in HPLC-MS for Pharmaceutical Analysis. News-Medical.Net. Available at: [Link]

  • Wang, M., et al. (2023). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. Available at: [Link]

  • International Journal of Research Trends and Innovation. (2023). high pressure liquid chromatography – mass spectroscopy in disease diagnosis. ijrti.org. Available at: [Link]

  • Pěnčík, A., et al. (2013). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Garcia-Moreno, J., et al. (2021). Ultrahigh-Performance Liquid Chromatography (UHPLC)-Tandem Mass Spectrometry (MS/MS) Quantification of Nine Target Indoles in Sparkling Wines. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules. Available at: [Link]

  • Waters. (n.d.). Targeted UPLC-MS/MS Analysis of Oxylipins. Waters. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of rel-(3aR,7aR)-Octahydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of rel-(3aR,7aR)-Octahydro-2H-indol-2-one, a saturated bicyclic lactam and a valuable building block in medicinal chemistry. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed protocols, and troubleshooting workflows.

Section 1: Overview of Synthetic Strategies

The synthesis of the cis-fused octahydroindolone core can primarily be achieved through two robust pathways: the Beckmann rearrangement of a corresponding bicyclic ketoxime and the catalytic hydrogenation of an unsaturated precursor like indole-2-one. Each route presents a unique set of advantages and challenges related to yield, stereocontrol, and byproduct formation.

G cluster_0 Synthetic Pathways START Starting Materials KETONE cis-Bicyclo[4.3.0]nonan-2-one START->KETONE Route 1 INDOLONE Indole-2(3H)-one START->INDOLONE Route 2 OXIME Ketoxime Formation KETONE->OXIME 1. NH2OH·HCl HYDROGENATION Catalytic Hydrogenation INDOLONE->HYDROGENATION H2, Catalyst (e.g., PtO2, Rh/C) BECKMANN Beckmann Rearrangement OXIME->BECKMANN 2. Acid Catalyst (e.g., H2SO4, PPA) PRODUCT rel-(3aR,7aR)-Octahydro-2H-indol-2-one BECKMANN->PRODUCT HYDROGENATION->PRODUCT

Caption: High-level overview of the two primary synthetic routes to the target lactam.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing explanations grounded in chemical principles and supported by literature.

Category A: Low Reaction Yield

Q1: My Beckmann rearrangement of cis-bicyclo[4.3.0]nonan-2-one oxime results in a low yield of the desired lactam. What are the common causes?

A1: Low yields in the Beckmann rearrangement are frequently traced back to three critical areas: the choice of acid catalyst, reaction conditions, and the quality of the starting oxime.

  • Mechanism & Catalyst Choice: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[1] The subsequent step is a concerted[2][3]-shift of the alkyl group that is anti-periplanar to the leaving group.[4][5] Strong Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are standard, but forcing conditions (high temperatures >130°C) can lead to degradation or competing side reactions.[5] Using milder reagents like p-toluenesulfonyl chloride (TsCl) or phosphorus pentachloride (PCl₅) can sometimes improve yields by avoiding harsh acidic environments.[5]

  • Reaction Conditions: The reaction is highly sensitive to temperature. Excessive heat can promote the Beckmann fragmentation, a competing reaction that cleaves the C-C bond to form a nitrile, especially if the migrating group can form a stable carbocation.[6] Ensure precise temperature control and start with optimized literature conditions. The presence of water can also hinder the reaction by competing with the oxime for the acid catalyst.

  • Oxime Quality: The starting oxime may exist as a mixture of (E) and (Z) isomers. Since the rearrangement is stereospecific, only the isomer with the migrating group (the cyclohexyl methylene) anti to the hydroxyl group will yield the desired octahydroindolone.[6] Isomerization can occur under acidic conditions, leading to a mixture of regioisomeric lactams and reducing the yield of the target product.[5] It is crucial to either use a stereochemically pure oxime or choose conditions that minimize isomerization.

Q2: The catalytic hydrogenation of my indole-2-one precursor is slow or incomplete. How can I improve the conversion rate?

A2: Incomplete hydrogenation of indole derivatives often stems from catalyst deactivation, suboptimal reaction parameters, or inherent substrate stability.

  • Catalyst Deactivation: The aromatic indole nucleus is highly resonance-stabilized, making its reduction challenging.[2] Furthermore, the nitrogen atom in the substrate or the product (a secondary amine/amide) can act as a Lewis base and poison the surface of noble metal catalysts like Platinum (Pt) or Palladium (Pd), hindering their activity.[2]

  • Optimizing Conditions: To overcome the aromatic stability, forcing conditions such as high hydrogen pressure (e.g., 70-150 bar) and elevated temperatures may be necessary.[7] However, this also increases the risk of over-reduction. A more robust strategy is to disrupt the aromaticity by adding a Brønsted acid (e.g., p-toluenesulfonic acid).[2] Protonation at the C-3 position generates a non-aromatic iminium ion, which is much more susceptible to hydrogenation under milder conditions (e.g., room temperature, moderate H₂ pressure).[2]

  • Choice of Catalyst & Solvent: Platinum on carbon (Pt/C) or platinum(IV) oxide (PtO₂) are highly effective catalysts.[2][8] Rhodium-based catalysts have also shown excellent reactivity.[9] The choice of solvent is also critical; polar solvents like acetic acid or water can facilitate the reaction, especially when an acid co-catalyst is used.[2][8]

Category B: Diastereomeric Impurity Issues

Q1: My final product is contaminated with the trans-fused isomer. How can I improve the cis-selectivity?

A1: Achieving high cis-diastereoselectivity is fundamental to this synthesis and depends entirely on controlling the stereochemistry of the key bond-forming step in your chosen route.

  • For the Hydrogenation Route: The stereochemical outcome is determined by the way the substrate adsorbs onto the catalyst surface. Hydrogen is delivered from the catalyst surface to one face of the molecule. For precursors like indoline-2-carboxylic acid, hydrogenation using a catalyst like PtO₂ in acetic acid typically results in the syn-addition of hydrogen, leading to the desired cis-fused product.[8] To maximize cis-selectivity, ensure the catalyst is of high activity and that the reaction conditions (solvent, temperature) favor a single mode of substrate adsorption.

  • For the Beckmann Rearrangement Route: The stereochemistry of the product is directly dictated by the stereochemistry of the starting bicyclic ketone. The rearrangement itself does not affect the existing ring fusion. Therefore, to obtain the cis-fused lactam, you must start with the cis-fused bicyclic ketone oxime (cis-bicyclo[4.3.0]nonan-2-one oxime). Any trans-fused ketone present in your starting material will inevitably lead to the corresponding trans-fused lactam. Meticulous purification of the precursor ketone is essential.

G cluster_0 Troubleshooting: Isomer Contamination START Product contains trans-isomer ROUTE Which synthetic route was used? START->ROUTE HYDRO Hydrogenation ROUTE->HYDRO Hydrogenation BECKMANN Beckmann ROUTE->BECKMANN Beckmann SOL_HYDRO Action: Review catalyst choice and solvent. Ensure syn-addition is favored (e.g., PtO2 in AcOH). HYDRO->SOL_HYDRO SOL_BECKMANN Action: Analyze stereochemical purity of starting bicyclic ketone. Purify to remove trans-isomer. BECKMANN->SOL_BECKMANN

Caption: Decision workflow for addressing trans-isomer contamination.

Q2: How can I effectively separate the cis and trans diastereomers of octahydro-2H-indol-2-one?

A2: Diastereomers have different physical properties, which can be exploited for separation. The two most common and effective methods are column chromatography and recrystallization.

  • Column Chromatography: Silica gel column chromatography is often the first method to attempt. Since the cis and trans isomers have different shapes, they will likely exhibit different polarities and interact with the stationary phase differently. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find an eluent that provides baseline separation.[10] Thin-Layer Chromatography (TLC) should be used to develop the optimal solvent system before scaling up to a column.

  • Recrystallization: If a suitable solvent can be found in which the two diastereomers have significantly different solubilities, fractional crystallization can be a highly effective and scalable purification method.[11] This requires screening various solvents to find one where the desired cis-isomer crystallizes out, leaving the trans-isomer in the mother liquor (or vice-versa). This method can sometimes yield material of very high diastereomeric purity.

Category C: Side Product Formation

Q1: During the hydrogenation of indole-2-one, I'm observing significant formation of octahydroindole (the amine) instead of the desired lactam. Why is this happening?

A1: This is a classic case of over-reduction. The target molecule is a lactam (a cyclic amide). While amides are generally less reactive to catalytic hydrogenation than alkenes or imines, they can be reduced to the corresponding amine under harsh conditions.

  • Reaction Conditions: High temperatures, very high hydrogen pressures, and prolonged reaction times can provide enough energy to reduce the amide carbonyl group.[2] This is particularly problematic with highly active catalysts.

  • Prevention: The key is to find a "sweet spot" in the reaction conditions that is sufficient to reduce the aromatic ring but not the amide.

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Moderate the Pressure: Avoid excessively high H₂ pressures.

    • Monitor the Reaction: Use techniques like TLC, GC, or HPLC to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the subsequent, slower reduction of the product lactam.

    • Acid Catalysis: As mentioned previously, using a Brønsted acid additive allows for the hydrogenation of the aromatic ring under much milder conditions, significantly reducing the risk of over-reduction of the lactam.[2]

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Beckmann Rearrangement

This protocol describes the synthesis from cis-bicyclo[4.3.0]nonan-2-one.

Step 1: Oxime Formation

  • To a solution of cis-bicyclo[4.3.0]nonan-2-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting ketone by TLC.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime. Confirm structure by ¹H NMR and MS.

Step 2: Beckmann Rearrangement

  • Caution: Polyphosphoric acid (PPA) is highly viscous and corrosive. Handle with care in a fume hood.

  • Pre-heat PPA (10x weight of oxime) to 80-90 °C in a round-bottom flask equipped with a mechanical stirrer.

  • Add the ketoxime from Step 1 portion-wise to the hot PPA over 15-20 minutes, ensuring the internal temperature does not exceed 125 °C.

  • Stir the mixture at 120 °C for 30-60 minutes. Monitor the reaction by taking aliquots, quenching with water/ice, neutralizing, extracting, and analyzing by TLC or GC.

  • Cool the reaction mixture to ~60 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure rel-(3aR,7aR)-Octahydro-2H-indol-2-one.

Protocol 2: Synthesis via Catalytic Hydrogenation

This protocol describes the synthesis from (S)-indoline-2-carboxylic acid as a representative precursor.

  • Charge a high-pressure hydrogenation vessel with (S)-indoline-2-carboxylic acid (1.0 eq), platinum(IV) oxide (PtO₂, 0.1 eq by weight), and glacial acetic acid as the solvent.[8]

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Heat the mixture to 60 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction for the consumption of starting material.

  • After completion, cool the vessel to room temperature and carefully vent the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with acetic acid.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • The resulting crude product contains a mixture of diastereomers. The desired (S,S,S)-isomer (a specific enantiomer of the cis-fused product) can be isolated and purified via recrystallization from ethanol.[8]

Section 4: Data Summary Tables

Table 1: Comparison of Reagents for Beckmann Rearrangement

Catalyst / ReagentTypical ConditionsAdvantagesDisadvantagesReference(s)
H₂SO₄ Concentrated, 100-130 °CInexpensive, powerfulHarsh conditions, potential for charring/side reactions[1],[4]
Polyphosphoric Acid (PPA) 100-130 °CEffective, good mediumViscous, difficult to work with, harsh conditions[1]
p-Toluenesulfonyl Chloride (TsCl) Pyridine, 0 °C to RTMilder conditions, less oxime isomerizationRequires stoichiometric amounts, pyridine solvent[5]
Phosphorus Pentachloride (PCl₅) Ether or CH₂Cl₂, 0 °CLow temperature, less isomerizationStoichiometric, corrosive, generates HCl[5]
Cyanuric Chloride / ZnCl₂ Acetonitrile, RefluxCatalytic, mildRequires co-catalyst, can be substrate-specific[6]

Table 2: Typical Conditions for Catalytic Hydrogenation of Indole Precursors

CatalystH₂ PressureTemperatureSolventKey FeaturesReference(s)
PtO₂ 50-60 psi (atm. possible)25-60 °CAcetic AcidHigh cis-selectivity for indoline-2-carboxylic acid[8]
Pt/C Moderate (e.g., 5 bar)Room TempWater"Green" conditions, requires acid additive for efficiency[2]
Rh/C High (70-100 bar)25-100 °CEthers, HexaneEffective for complete saturation of N-protected indoles[7]
Pd/C Gram-scale--Used in gram-scale synthesis of related structures[3]

References

  • Dabiri, M., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. Available at: [Link]

  • Neubauer, T., et al. (2022). Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. Angewandte Chemie. Available at: [Link]

  • Wang, D., et al. (2021). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC. Available at: [Link]

  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Wikipedia. Available at: [Link]

  • J&K Scientific. (2025). Beckmann Rearrangement. J&K Scientific LLC. Available at: [Link]

  • Sochinaz Societe Chimique de Vionnaz SA. (2008). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. Google Patents.
  • El-Faham, A., et al. (2012). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC. Available at: [Link]

  • ScinoPharm Taiwan Ltd. (2011). Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril. Google Patents.
  • Gawley, R. E. (2004). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions. Available at: [Link]

  • Tianjin University. (2011). Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid. Google Patents.
  • European Patent Office. (2008). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. EPO. Available at: [Link]

  • University of Groningen. (2010). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-de. University of Groningen Research Database. Available at: [Link]

  • Zhang, W., et al. (2022). Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles. Organic Letters. Available at: [Link]

  • Morawska, M., & Kaczmarek, L. (2002). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Zhejiang Huahai Pharmaceutical Co. Ltd. (2011). Method for separating and purifying substituted indazole isomers. Google Patents.
  • Sun, Y., et al. (2015). Transition-Metal-Based Dearomatization Strategy for the Synthesis of Functionalized cis-Tetrahydro-2-Oxindoles. PMC. Available at: [Link]

  • McDonagh, A. F., et al. (1983). Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX. PubMed. Available at: [Link]

  • Nájera, C., et al. (2016). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Arkivoc. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Synthesis of 3, 3-Di(indolyl)indolin-2-one in the Presence of Iron Nanocatalysts. Organic Chemistry Research. Available at: [Link]

  • Toumi, N., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Enantiopure cis - and trans -Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones. ResearchGate. Available at: [Link]

  • Sharma, V., et al. (2018). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Organic Synthesis. Available at: [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]

  • Rotachrom Technologies. (2024). Unraveling the Separation and Enrichment of Vitamin E Isomers: A Focus on Tocotrienols. Rotachrom Technologies. Available at: [Link]

  • Bénéteau, R., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability & Handling of rel-(3aR,7aR)-Octahydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource. It is designed to provide immediate, actionable troubleshooting for researchers working with rel-(3aR,7aR)-Octahydro-2H-indol-2-one (cis-perhydroindol-2-one).

Executive Summary: The Molecule at a Glance

rel-(3aR,7aR)-Octahydro-2H-indol-2-one is a bicyclic lactam featuring a cis-fused 5,6-ring system. It serves as a critical pharmacophore in the synthesis of ACE inhibitors (e.g., Perindopril) and peptide mimetics.

While the lactam ring confers moderate stability, this molecule is not inert. Its stability is governed by two competing forces:

  • Ring Strain: The cis-fusion of the five-membered pyrrolidinone and six-membered cyclohexane rings creates a folded topology that is generally thermodynamically stable but kinetically accessible to nucleophiles.

  • Lactam Hydrolysis: Like all cyclic amides, it is susceptible to ring-opening in the presence of water and acid/base catalysis, yielding the corresponding amino acid.

Key Characteristic: The molecule is hygroscopic in polar solvents. Moisture uptake is the #1 cause of experimental failure (degradation to amino acid).

Solvent Compatibility Matrix

Use this matrix to select the appropriate solvent for storage, synthesis, or biological assays.

Solvent ClassRecommended?Stability ProfileNotes & Risks
DMSO (Anhydrous) HIGH Excellent (Months at -20°C)Preferred for Stock Solutions. Risk: DMSO is hygroscopic. Absorbed atmospheric water will trigger slow hydrolysis. Store under Argon/Nitrogen.
Acetonitrile (ACN) HIGH ExcellentPreferred for LC-MS/HPLC. Non-nucleophilic and easily removed. Ideal for intermediate storage.
Dichloromethane (DCM) MEDIUM GoodGood solubility. Risk: Acidic impurities in degrading DCM (HCl) can catalyze hydrolysis or polymerization.
Alcohols (MeOH/EtOH) LOW Moderate to PoorAvoid for long-term storage. Susceptible to solvolysis (alcoholysis) under acidic/basic conditions, opening the ring to form esters.
Water / PBS NO Poor (Hours to Days)Assay Use Only. The lactam ring is unstable in aqueous buffers over long periods, especially at pH > 8 or pH < 4. Prepare immediately before use.
Hexanes/Heptane NO N/AInsoluble. Useful only for precipitating the compound from more polar solvents.

Critical Degradation Pathways (The "Why")

Understanding how the molecule fails is the key to preventing it. The primary failure mode is Hydrolysis , followed by Epimerization .

Mechanism of Action: Hydrolysis & Ring Opening

In the presence of water (even trace amounts in DMSO) and a catalyst (acid or base), the carbonyl carbon is attacked, cleaving the C-N bond.

DegradationPathway cluster_conditions Catalysts Lactam cis-Octahydroindol-2-one (Intact Lactam) Transition Tetrahedral Intermediate Lactam->Transition + H2O (Nucleophilic Attack) AminoAcid Octahydroindole-2-carboxylic acid (Ring Open / Inactive) Transition->AminoAcid C-N Bond Cleavage Acid (pH < 4) Acid (pH < 4) Acid (pH < 4)->Transition Base (pH > 8) Base (pH > 8) Base (pH > 8)->Transition

Figure 1: The irreversible hydrolysis pathway. Once the ring opens to the amino acid, the pharmacological activity is typically lost.

Troubleshooting Guide

Issue 1: "My LC-MS shows a mass shift of +18 Da."

Diagnosis: Hydrolysis. The lactam ring (MW ~139 Da) has opened to form the corresponding amino acid (MW ~157 Da).

  • Cause: Your stock solution likely absorbed water.[1]

  • Solution:

    • Discard the stock.

    • Prepare fresh stock in anhydrous DMSO (packaged under inert gas).

    • Store in single-use aliquots to prevent freeze-thaw moisture condensation.

Issue 2: "The compound precipitated when I added it to the cell culture media."

Diagnosis: Solubility Shock. Octahydroindol-2-one is lipophilic. Rapid dilution into aqueous media causes it to crash out.

  • Solution: Use the "Step-Down" Dilution Protocol.

    • Dissolve compound in 100% DMSO (1000x stock).

    • Dilute 1:10 into PBS (100x intermediate) — vortex immediately.

    • Dilute the intermediate into the final media.

    • Note: Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.[2]

Issue 3: "NMR signals are doubling or broadening."

Diagnosis: Epimerization or Rotamers.

  • Scenario A (Sharp doubled peaks): If the sample was exposed to strong base (e.g., NaH, LiHMDS) or heated, the cis-fused junction may have epimerized to the trans-isomer.

  • Scenario B (Broad peaks): The cis-fused system is flexible. It can flip between "steroid-like" and "non-steroid-like" conformations.

  • Verification: Run a Variable Temperature (VT) NMR. If peaks coalesce at higher temperatures (e.g., 50°C), it is conformational flux (normal). If they remain distinct, it is chemical epimerization (degradation).

Standardized Protocols

Protocol A: Preparation of Long-Term Storage Stocks

Objective: Create a stable 10 mM stock solution.

  • Weighing: Weigh the solid rel-(3aR,7aR)-octahydro-2H-indol-2-one into a glass vial. Do not use plastic microfuge tubes for weighing, as static can disperse the light powder.

  • Solvent: Add Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if visual particulates remain.

  • Inerting: Overlay the solution with Nitrogen or Argon gas.

  • Aliquot: Dispense into amber glass vials (avoid clear plastic).

  • Storage: Store at -20°C or -80°C.

    • Shelf Life: 6 months (if kept dry).

Protocol B: Rapid Stability Check (TLC)

Objective: Quickly verify integrity before an expensive assay.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: 10% Methanol in Dichloromethane (DCM).

  • Visualization:

    • UV: Weak absorption (lactam carbonyl).

    • Stain (Recommended): Iodine vapor or Potassium Permanganate (KMnO4).

      • Intact Lactam: Distinct spot, Rf ~ 0.4–0.6.

      • Hydrolyzed Amino Acid: Baseline spot (very polar, will not migrate).

Decision Logic: Workflow Optimization

Use this logic flow to determine the correct handling procedure based on your experimental goals.

WorkflowLogic Start Start: Experimental Goal Goal Select Application Start->Goal Storage Long-Term Storage Goal->Storage Inventory Synthesis Chemical Synthesis Goal->Synthesis Derivatization BioAssay Biological Assay Goal->BioAssay Screening Action_Store Solid State @ -20°C Desiccator Required Storage->Action_Store Action_Synth Solvent: DCM or THF Avoid: Water/Alcohols Reagent: Non-aq Base Synthesis->Action_Synth Action_Bio 1. Make DMSO Stock 2. Dilute immediately 3. Discard unused aq. portion BioAssay->Action_Bio

Figure 2: Operational workflow for handling cis-octahydroindol-2-one based on application.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to dissolve the compound? A: Mild heating (up to 40°C) in DMSO is acceptable for short periods. Avoid heating in water or alcohols, as this exponentially increases the rate of ring-opening hydrolysis.

Q: Is the cis-isomer more stable than the trans-isomer? A: In 5,6-fused bicyclic lactams, the cis-isomer is generally the kinetically favored and naturally occurring form (e.g., in alkaloid synthesis). However, the trans-isomer is more rigid.[3][4] Under thermodynamic equilibration (strong base), the ratio depends on the specific substituents, but for the unsubstituted lactam, the cis-form is robust enough for standard handling.

Q: Why does my DMSO stock smell like rotten eggs? A: This is not the lactam. This indicates your DMSO has degraded (reduced to dimethyl sulfide). This usually happens if the DMSO is old or was stored improperly. Discard immediately , as degraded DMSO contains acidic impurities that will destroy your lactam.

References

  • PubChem. (n.d.). rel-(3aR,7aR)-Octahydro-2H-indol-2-one Compound Summary. National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Brouwers, R., et al. (2020).[5] Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE 15(7): e0236198.[5] (Cited for general lactam hydrolysis kinetics in aqueous media).[5] [Link]

Sources

Technical Support Center: Catalytic Hydrogenation of Indoline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-HYD-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Optimization, Troubleshooting, and Safety for Indole-to-Indoline Reductions

Core Directive & Mechanistic Insight

The Engineering Challenge: Breaking Aromaticity

The reduction of indole precursors (specifically indoles and 3H-indoles) to indolines is not a simple alkene reduction. The pyrrole ring of the indole is aromatic (


 electron system). Direct hydrogenation requires disrupting this stability.

The "Acid-Activation" Principle: Standard catalytic hydrogenation often fails or requires extreme conditions (100+ bar, >100°C) without activation. The industry-standard solution is Brønsted Acid Activation .

  • Protonation: The acid protonates the indole at the C3 position.[1][2]

  • Destabilization: This breaks the aromaticity, generating a highly reactive indoleninium (iminium) cation.

  • Hydrogenation: The metal catalyst transfers hydride to the activated iminium bond, yielding the indoline.[2]

Visualizing the Mechanism (Graphviz) The following diagram illustrates the critical activation pathway required for both heterogeneous and homogeneous workflows.

IndoleMechanism Indole Indole Precursor (Aromatic Stable) C3_Protonation C3 Protonation (Rate Limiting Step) Indole->C3_Protonation + H+ Acid Brønsted Acid (H+ Source) Acid->C3_Protonation Iminium Indoleninium Cation (Activated/Non-Aromatic) C3_Protonation->Iminium Aromaticity Break Indoline Indoline Product (Chiral/Achiral) Iminium->Indoline + H2 / Catalyst Catalyst Metal-Hydride (Pd, Pt, Ir) Catalyst->Indoline Hydride Transfer

Figure 1: The acid-mediated activation pathway.[2][3] Note that C3 protonation is the "gatekeeper" step that allows mild hydrogenation.

Experimental Protocols & Troubleshooting

Module A: Heterogeneous Catalysis (Achiral Synthesis)

Best for: Bulk synthesis, removing trace impurities, non-stereoselective requirements.

Standard Operating Procedure (SOP):

  • Substrate: Dissolve Indole (1.0 equiv) in solvent (MeOH, EtOH, or Water).

  • Activator: Add Brønsted acid (1.0–5.0 equiv). Recommendation: Methanesulfonic acid (MsOH) or H3PO4.

  • Catalyst: Add 5-10 wt% Pd/C or Pt/C.

  • Conditions: Pressurize to 10–50 bar H2; Stir at RT to 50°C.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Reaction Stalled (<20% Conv.) Insufficient Activation The aromatic barrier isn't broken. Increase acid concentration or switch to a stronger acid (e.g., from AcOH to TFA or MsOH) [1].
Product is Octahydroindole Over-Reduction The benzene ring is also reducing. Switch catalyst from Pt (more active for rings) to Pd (more selective). Lower temperature to <30°C.
Catalyst Poisoning Amine Binding The product (indoline) is a secondary amine that binds to metal sites. Use a biphasic system (Water/Organic) or increase acid to keep the product protonated (ammonium salt) and off the catalyst surface [2].
Polymerization Acid Sensitivity Indoles polymerize in strong acid/low H2. Increase H2 pressure before heating to ensure hydrogenation outcompetes polymerization.
Module B: Asymmetric Homogeneous Hydrogenation

Best for: Chiral drug intermediates, high enantioselectivity (ee).[4]

Standard Operating Procedure (SOP):

  • Catalyst Prep: In a glovebox, mix [Ir(COD)Cl]2 and Chiral Ligand (e.g., (S)-SegPhos or ZhaoPhos) in DCM/TFE (1:1). Stir 30 min.

  • Substrate: Add Indole (unprotected or N-protected).[5]

  • Activator: Add stoichiometric activator (e.g., L-Camphorsulfonic acid or specific activators like N-bromosuccinimide for in-situ generation).

  • Hydrogenation: Transfer to autoclave. Pressurize 30–50 bar H2. Run at 25–60°C.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Enantioselectivity (<80% ee) Solvent Interference Coordinating solvents (THF, DMF) compete with the substrate. Switch to non-coordinating solvents: DCM, TFE (Trifluoroethanol), or Toluene [3]. TFE often boosts ee by stabilizing the ionic intermediate.[6]
Low Conversion Chloride Inhibition Chloride ions from the precursor ([Ir(COD)Cl]2) can bridge and deactivate the catalyst. Add a silver salt (AgSbF6) to abstract chloride and create a cationic active species.
Racemization Reversible Protonation If the C3 protonation is reversible and fast compared to hydride transfer, stereochemical info is lost. Increase H2 pressure to accelerate the hydride transfer step [4].

Decision Logic & Workflow Optimization

Use this logic tree to determine the root cause of failure during optimization cycles.

TroubleshootingTree Start Problem Detected CheckConv Is Conversion > 90%? Start->CheckConv LowConv Low Conversion Issue CheckConv->LowConv No HighConv Selectivity/Quality Issue CheckConv->HighConv Yes CheckAcid Is Acid Strong Enough? LowConv->CheckAcid IncreaseAcid Action: Switch to TFA/MsOH or Increase Equiv. CheckAcid->IncreaseAcid No/Unsure CheckPoison Is Product Poisoning Catalyst? CheckAcid->CheckPoison Yes ProtectN Action: N-Protect Indole or Use Biphasic Solvent CheckPoison->ProtectN Yes CheckOver Is Benzene Ring Reduced? HighConv->CheckOver SwitchPd Action: Switch Pt -> Pd Reduce Temp CheckOver->SwitchPd Yes CheckEE Is ee% Low? CheckOver->CheckEE No ChangeSolvent Action: Use TFE/DCM mix Check Counter-anion CheckEE->ChangeSolvent Yes

Figure 2: Diagnostic logic for optimizing yield and selectivity.

Safety & Engineering Protocols

CRITICAL WARNING: Hydrogenation catalysts (especially Raney Ni, dry Pd/C) are pyrophoric . They will ignite spontaneously in air if dry.

Self-Validating Safety Checklist:

  • Inerting: Has the reactor been purged with Nitrogen (3x) before introducing Hydrogen? Verification: Oxygen sensor reading < 1%.

  • Solvent Degassing: Have solvents been degassed? Dissolved oxygen can induce induction periods or form explosive peroxides with certain ethers.

  • Exotherm Control: Indole hydrogenation is exothermic.[7]

    • Rule: Do not pressurize to full target pressure immediately if running >10g scale. Step-wise pressurization (10 bar -> 20 bar) allows heat dissipation monitoring.

  • Waste Disposal: Never throw used catalyst into a dry waste bin. Quench with water immediately upon opening the reactor.

References

  • Kuwano, R., et al. "Catalytic Asymmetric Hydrogenation of N-Boc-Indoles." Journal of the American Chemical Society, 2000.

  • Zhou, Y.G., et al. "Hydrogenation of Heteroaromatic Compounds."[4] Accounts of Chemical Research, 2007.

  • Rueping, M., et al. "Brønsted Acid Catalyzed Transfer Hydrogenation of Indoles." Organic Letters, 2010.[8]

  • Wang, D.S., et al. "Enantioselective Hydrogenation of Indoles." Chemical Reviews, 2012.

  • Török, B., et al. "Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water."[2] Ultrasonics Sonochemistry, 2001.

Sources

Technical Support Center: Peptide Coupling with Octahydroindole-2-carboxylic acid (Oic)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting peptide coupling with octahydroindole-2-carboxylic acid (Oic) Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting Guide)

Welcome to the Advanced Peptide Synthesis Support Hub. You are likely here because you are encountering difficulties incorporating (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid (Oic) into your peptide sequence. As a bicyclic proline analogue, Oic is invaluable for inducing backbone rigidity and increasing lipophilicity in peptidomimetics.[1][2] However, its fused cyclohexane ring creates significant steric bulk, making it one of the most challenging residues to handle in Solid Phase Peptide Synthesis (SPPS).

This guide addresses the three critical failure points associated with Oic: nucleophilic hindrance , diketopiperazine (DKP) formation , and racemization .

Part 1: Troubleshooting Guide (Q&A)

Module A: Coupling Amino Acids ONTO the N-Terminus of Oic

The Issue: You have successfully coupled Oic to the resin/peptide, but the next amino acid (AA) fails to couple completely. Kaiser tests may be ambiguous.

Q1: Why is the coupling yield so low after the Oic residue? A: This is a steric hindrance issue. The secondary amine of Oic is buried within the bicyclic framework. Unlike Proline, which is already a hindered secondary amine, Oic possesses a fused cyclohexane ring that adds massive steric bulk around the nucleophilic center. Standard reagents like HBTU or TBTU often fail to drive this reaction to completion.

Q2: Which coupling reagents should I use to overcome this hindrance? A: You must switch to high-efficiency reagents that generate more reactive active esters or acid halides.

  • Gold Standard: HATU (with HOAt) or COMU (with Oxyma Pure).[3][4] These generate active esters that are less sensitive to steric bulk.

  • Alternative: PyAOP or PyBrOP .[5] Phosphonium salts are particularly effective for coupling to secondary amines because they can drive the reaction via an acid bromide intermediate (in the case of PyBrOP) or highly reactive oxy-phosphonium species.

Q3: How do I monitor the reaction? The Kaiser test is negative, but MS shows a deletion. A: Stop using the Kaiser test for Oic. The Kaiser (ninhydrin) test relies on primary amines. Secondary amines like Oic often yield false negatives (no color change) or faint reddish hues that are hard to interpret.

  • Correct Protocol: Use the Chloranil Test (acetaldehyde/chloranil) or the p-Nitrophenol Test . These are specific for secondary amines and will turn blue/green if the Oic is uncoupled.

Module B: Preventing Side Reactions (DKP & Racemization)

The Issue: You observe a mass loss corresponding to a dipeptide (DKP formation) or isomeric impurities (racemization).

Q4: I am losing the Oic residue entirely from the resin. What is happening? A: If Oic is the C-terminal residue (or near the C-terminus), you are likely experiencing Diketopiperazine (DKP) formation .

  • Mechanism: After deprotecting the Fmoc group of the second amino acid attached to Oic, the newly liberated amine back-bites the ester linkage attaching Oic to the resin. This cyclizes the dipeptide and cleaves it from the solid support.[6]

  • Solution:

    • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin . The bulky trityl group sterically hinders the back-biting attack.

    • Solvent: Avoid pure DMF during the Fmoc deprotection of the residue attached to Oic. Use shorter deprotection times.

Q5: How do I prevent racemization when activating Oic itself? A: Oic has three chiral centers. While the internal ring fusion is generally stable, the


-carbon is susceptible to base-catalyzed racemization during activation.
  • Base Choice: Avoid strong bases like pure DIPEA if you observe epimerization. Use 2,4,6-Trimethylpyridine (Collidine) or TMP . These are weaker bases that are sufficient for activation but less likely to abstract the

    
    -proton.
    
  • Pre-activation: Do not pre-activate Oic for long periods. Add the base to the resin/amino acid mixture simultaneously if possible.

Part 2: Experimental Protocols

Protocol 1: High-Efficiency Coupling to N-Terminal Oic

Use this protocol when adding an amino acid ONTO the Oic residue.

Reagents:

  • Fmoc-AA-OH (5.0 eq)

  • HATU (4.9 eq)

  • HOAt (5.0 eq) - Optional but recommended for extreme hindrance

  • DIPEA (10.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Fmoc-AA-OH, HATU, and HOAt in minimal DMF.

  • Activation: Add DIPEA. Shake for exactly 30 seconds . (Do not over-activate; HATU active esters can guanidinylate the amine if left too long without reacting).

  • Coupling: Add the mixture to the resin-bound Oic.

  • Reaction Conditions:

    • Microwave (Preferred): 75°C for 5 minutes (25W).

    • Manual: Shake for 2 hours at Room Temp.

  • Re-Coupling (Mandatory): Drain, wash with DMF, and repeat steps 1-4.

  • Monitoring: Perform Chloranil Test .

    • Blue/Green particles: Incomplete (Perform 3rd coupling with PyBrOP).

    • Colorless/Yellow: Complete.

Protocol 2: The Chloranil Test (For Secondary Amines)
  • Transfer a few resin beads to a small glass tube.

  • Add 2 drops of 2% Acetaldehyde in DMF .

  • Add 2 drops of 2% Chloranil in DMF .

  • Let stand for 5 minutes at room temperature.

    • Positive (Free secondary amine): Beads turn dark blue/green.

    • Negative (Coupled): Beads remain transparent/yellowish.

Part 3: Data & Visualization

Comparison of Coupling Reagents for Hindered Amines

Data synthesized from comparative studies on N-methyl and bicyclic amino acids.

ReagentActivation TypeCoupling Efficiency to OicRacemization RiskRecommended Use
HBTU/TBTU Uronium (OBt)LowLowAvoid for coupling to Oic.
HATU Uronium (OAt)Very HighLowFirst Choice for most couplings.
COMU Uronium (Oxyma)Very HighVery LowSafer alternative to HATU; excellent solubility.[4]
PyBrOP PhosphoniumHighModerateUse for "impossible" couplings if HATU fails.
DIC/Oxyma CarbodiimideModerateVery LowGood for activating Oic itself to prevent racemization.
Decision Logic for Oic Integration

The following diagram outlines the critical decision pathways for handling Oic in SPPS.

Oic_Workflow Start Start: Oic Incorporation Role Is Oic the Nucleophile (Accepting AA) or Electrophile (Being Coupled)? Start->Role Nucl Oic is on Resin (Nucleophile) Target: Couple AA-OH onto Oic Role->Nucl Coupling TO Oic Elec Oic is Incoming (Electrophile) Target: Couple Oic-OH onto Resin Role->Elec Coupling OF Oic Reagent Select Reagent: HATU or COMU (5 eq) Nucl->Reagent Double Mandatory: Double Couple Reagent->Double Test QC Test: Chloranil Test Double->Test Result Blue? -> PyBrOP Clear? -> Proceed Test->Result Pos Is Oic at C-Terminus (Resin-Oic-NH2)? Elec->Pos DKP_Risk HIGH DKP RISK Upon deprotection of next AA Pos->DKP_Risk Yes Racem Racemization Check: Use Collidine/TMP base Pos->Racem No (Internal) Resin_Ch Use 2-CTC Resin (Steric protection) DKP_Risk->Resin_Ch

Caption: Workflow for Oic incorporation distinguishing between nucleophilic difficulties (coupling to the secondary amine) and electrophilic risks (DKP formation/racemization).

Mechanism of DKP Formation (The "Deletion" Cause)

Understanding this mechanism is crucial for preventing yield loss at the dipeptide stage.

DKP_Mechanism Step1 Dipeptide-Resin (Fmoc-AA2-Oic-Resin) Step2 Fmoc Removal (Free Amine on AA2) Step1->Step2 Step3 Nucleophilic Attack (AA2 Amine attacks Oic Carbonyl) Step2->Step3 Step4 Cyclization & Cleavage (Diketopiperazine falls off) Step3->Step4 Prevention Prevention: Use 2-CTC Resin (Trityl bulk blocks attack) Step3->Prevention Blocked by

Caption: The "Back-Biting" mechanism. The free amine of the second residue attacks the ester bond of the Oic-resin linkage, causing chain termination.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of Oic-Containing Peptides: Monitoring the Coupling Reaction. Journal of Peptide Science, 11(2), 85-92.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes.

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents.[7][8] Journal of Peptide Science.

  • Giraud, M., et al. (1999). Diketopiperazine formation during the synthesis of C-terminal proline or Oic containing peptides. Tetrahedron Letters, 40(19), 3699-3702.

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Methodologies for Octahydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the octahydro-2H-indol-2-one scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. Its rigid, bicyclic structure serves as a valuable proline bioisostere, imparting favorable pharmacokinetic properties to peptide-based therapeutics and other complex molecular architectures. The efficient and stereocontrolled synthesis of this core structure is therefore of paramount importance. This guide provides an in-depth comparative analysis of the principal synthetic routes to octahydro-2H-indol-2-one, offering insights into the mechanistic underpinnings, practical experimental considerations, and a quantitative comparison to aid in the selection of the most suitable method for a given research objective.

Catalytic Hydrogenation of Aromatic Precursors: The Workhorse Approach

The most established and widely employed strategy for the synthesis of octahydro-2H-indol-2-one involves the catalytic hydrogenation of readily available aromatic precursors, namely 2-oxindole or (S)-indoline-2-carboxylic acid. This approach is favored for its directness and often high efficiency in establishing the requisite all-cis stereochemistry of the fused ring system.

Diastereoselective Hydrogenation of 2-Oxindoles

The direct saturation of the benzene ring of 2-oxindole and its derivatives represents a highly convergent approach to the octahydro-2H-indol-2-one core. Modern advancements in catalysis have enabled exceptional levels of diastereoselectivity, making this a preferred method for accessing the thermodynamically favored all-cis isomer.

Mechanistic Insight: The high diastereoselectivity observed in rhodium-catalyzed hydrogenations is attributed to a stepwise, syn-stereospecific reduction of the aromatic ring.[1] The initial coordination of the catalyst to the less hindered face of the substrate dictates the stereochemical outcome of the subsequent hydrogen delivery steps. The use of specific ligands, such as cyclic (alkyl)(amino)carbenes (CAAC), has been shown to be crucial in achieving high selectivity and functional group tolerance.[1] Although a defined molecular complex is used as the precatalyst, evidence suggests that rhodium nanoparticles are the catalytically active species.[1]

Experimental Protocol: Rhodium-Catalyzed Hydrogenation [1]

A solution of the substituted 2-oxindole (0.5 mmol) and the rhodium catalyst Cy(CAAC)Rh(cod)Cl (2.5 mol%) in trifluoroethanol (TFE, 2.0 mL) is charged into a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to 5.0 MPa. The reaction mixture is stirred at 50 °C for 24 hours. After cooling and careful depressurization, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding hexahydroindolin-2(3H)-one.

Hydrogenation of (S)-Indoline-2-carboxylic Acid

An alternative and highly effective hydrogenation route commences with (S)-indoline-2-carboxylic acid. This method is particularly valuable as it preserves the stereochemistry at the C2 position and reliably establishes the cis-ring fusion.

Mechanistic Insight: The hydrogenation using platinum(IV) oxide (PtO₂), also known as Adams' catalyst, proceeds via a heterogeneous catalytic mechanism. The substrate adsorbs onto the surface of the platinum metal, and hydrogen is delivered in a syn-fashion to the double bonds of the aromatic ring. The acidic solvent (glacial acetic acid) is believed to play a role in activating the substrate and maintaining catalyst activity.

Experimental Protocol: PtO₂-Catalyzed Hydrogenation

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) is placed in a hydrogenation vessel. Platinum(IV) oxide (300 mg) is added, and the mixture is hydrogenated at 60 °C under hydrogen pressure. After 24 hours, the catalyst is removed by filtration and washed with acetic acid. The solvent is evaporated to dryness, and the resulting residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.

De Novo Synthesis via Intramolecular Reductive Amination

Building the bicyclic lactam from an acyclic precursor offers a flexible approach that allows for the introduction of substituents at various positions prior to cyclization. Intramolecular reductive amination of a suitably functionalized keto acid or keto ester is a powerful, albeit less commonly cited, method for the construction of the octahydro-2H-indol-2-one core.

Mechanistic Insight: This one-pot reaction proceeds through a cascade of events. First, the primary amine (or ammonia) condenses with the ketone to form an intermediate imine or enamine. This intermediate is then reduced in situ by a hydride source. The resulting amino acid/ester subsequently undergoes a spontaneous intramolecular cyclization (lactamization) to form the thermodynamically stable six-membered lactam ring.[2][3] The choice of catalyst and reducing agent is critical to selectively reduce the imine in the presence of the carboxylic acid/ester and to prevent over-reduction of the final lactam product.[2]

Representative Experimental Protocol: Indium-Catalyzed Reductive Amination/Cyclization [2]

To a solution of the keto acid (e.g., 2-(2-carboxyethyl)cyclohexan-1-one) and a primary amine in a suitable solvent, indium(III) acetate (In(OAc)₃) as the catalyst and a hydrosilane (e.g., phenylsilane) as the reducing agent are added. The reaction mixture is stirred at a specified temperature until the starting material is consumed. The reaction is then quenched, and the N-substituted octahydro-2H-indol-2-one is isolated and purified using standard techniques. For the synthesis of the parent NH-lactam, a source of ammonia, such as ammonium formate, would be utilized.[3]

Modern Approaches: Photoredox Catalysis and Cycloaddition Reactions

Recent innovations in synthetic methodology have provided novel entry points to the broader oxindole and indoline frameworks, which can serve as precursors to the saturated octahydro-2H-indol-2-one system.

Photoredox/Cobalt Dual Catalysis for Oxindole Synthesis

A de novo synthesis of the oxindole core can be achieved from simple cyclohexanone-derived β-keto esters and primary amines using a dual photoredox-cobalt catalytic system.[4] This method involves a desaturative amination followed by a thermal cyclization. The resulting oxindole can then be subjected to the hydrogenation conditions described in Section 1.1.

Mechanistic Insight: The reaction is initiated by the condensation of the β-keto ester and the primary amine to form an enamine. A photoredox catalyst (e.g., an iridium or ruthenium complex) facilitates a single-electron transfer (SET) oxidation of the enamine. The resulting radical cation, in concert with a cobalt co-catalyst, undergoes a desaturation process to form a dienamine, which then aromatizes to a secondary aniline. Subsequent heating promotes the intramolecular cyclization of the aniline onto the pendant ester, forming the oxindole ring.[4]

Experimental Protocol: Desaturative Amination/Cyclization [4]

A mixture of the ethyl 2-(2-oxocyclohexyl)acetate, a primary amine, a photocatalyst such as ₂ (1-2 mol%), a cobaloxime co-catalyst, a base (e.g., DABCO), and a mild acid (e.g., acetic acid) in a solvent like acetonitrile is irradiated with blue light at an elevated temperature (e.g., 70 °C). After the desaturative amination is complete, the crude intermediate may require further heating in a high-boiling solvent (e.g., o-xylene) with a base (e.g., Et₃N) to effect the final cyclization to the oxindole.[4]

Intramolecular Cycloaddition Strategies

For the synthesis of highly substituted or complex octahydroindoles, intramolecular cycloaddition reactions offer a powerful tool for stereocontrolled ring construction. Methods such as the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes can produce highly functionalized indoline cores that can be subsequently hydrogenated.[5] Similarly, intramolecular hetero-Diels-Alder reactions provide access to related heterocyclic systems and can be adapted for octahydroindolone synthesis.[6] These methods are particularly advantageous for creating multiple stereocenters in a single step.

Comparative Data Summary

MethodStarting MaterialKey Reagents/CatalystTypical Yield (%)Diastereoselectivity (cis:trans)Key AdvantagesKey Disadvantages
Rh-Catalyzed Hydrogenation 2-OxindoleCy(CAAC)Rh(cod)Cl, H₂ (5.0 MPa)70-99[1]>99:1[1]High yield and diastereoselectivity, functional group tolerance.Requires high-pressure equipment, specialized catalyst.
PtO₂-Catalyzed Hydrogenation (S)-Indoline-2-carboxylic acidPtO₂, H₂, Acetic AcidHighPredominantly cisReadily available starting material, reliable cis-stereocontrol.Catalyst can be pyrophoric, requires acidic conditions.
Intramolecular Reductive Amination Keto acid/ester (e.g., 2-(2-carboxyethyl)cyclohexan-1-one)Amine/Ammonia, In(OAc)₃/Hydrosilane or Ru-catalyst/H₂Moderate to High[2][3]Substrate dependentBuilds core from acyclic precursors, allows for diverse substitution.Requires synthesis of specific acyclic precursors, potential for side reactions.
Photoredox/Cobalt Catalysis Cyclohexanone-derived β-keto esterPrimary amine, Photocatalyst, Co-catalyst~62 (for oxindole)[4]N/A (forms oxindole)Modern, innovative approach from simple starting materials.Multi-step to reach saturated product, requires specialized equipment.
Intramolecular Cycloadditions Functionalized acyclic precursors (e.g., ynamides)Heat or Lewis AcidVariableHigh (substrate dependent)Excellent for complex, substituted systems, high stereocontrol.Requires multi-step synthesis of complex precursors.

Experimental Workflow Visualizations

Below are simplified diagrams representing the logical flow of the key synthetic strategies discussed.

hydrogenation_workflow cluster_rh Rh-Catalyzed Hydrogenation cluster_pt Pt-Catalyzed Hydrogenation oxindole 2-Oxindole rh_conditions Cy(CAAC)Rh(cod)Cl H₂, 5.0 MPa, 50 °C, TFE oxindole->rh_conditions octahydroindolone_rh cis-Octahydro-2H-indol-2-one rh_conditions->octahydroindolone_rh indoline_acid (S)-Indoline-2- carboxylic Acid pt_conditions PtO₂ H₂, 60 °C, AcOH indoline_acid->pt_conditions octahydroindolone_pt cis-Octahydro-2H-indol-2-one (chiral) pt_conditions->octahydroindolone_pt

Caption: Catalytic hydrogenation routes to octahydro-2H-indol-2-one.

denovo_workflow cluster_reductive_amination Intramolecular Reductive Amination cluster_photoredox Photoredox De Novo Synthesis keto_acid 2-(2-Carboxyethyl) cyclohexan-1-one ra_conditions NH₃ source Reducing Agent (e.g., In/Silane) Catalyst keto_acid->ra_conditions octahydroindolone_ra Octahydro-2H-indol-2-one ra_conditions->octahydroindolone_ra keto_ester Cyclohexanone β-keto ester photoredox_conditions Photocatalyst, Co-catalyst Blue Light, Heat keto_ester->photoredox_conditions amine Primary Amine amine->photoredox_conditions oxindole_intermediate Substituted Oxindole photoredox_conditions->oxindole_intermediate hydrogenation_step Hydrogenation (See Fig. 1) oxindole_intermediate->hydrogenation_step final_product Substituted Octahydro- 2H-indol-2-one hydrogenation_step->final_product

Caption: De novo synthesis strategies for the octahydro-2H-indol-2-one core.

Conclusion and Recommendations

The synthesis of octahydro-2H-indol-2-one can be approached through several distinct and effective strategies.

  • For direct, high-yielding, and highly diastereoselective synthesis of the unsubstituted or substituted cis-fused core, the catalytic hydrogenation of 2-oxindoles using a modern rhodium catalyst is the premier choice. This method offers excellent control and functional group tolerance.[1]

  • The PtO₂-catalyzed hydrogenation of indoline-2-carboxylic acid remains a robust and reliable method, particularly when starting from this commercially available chiral precursor.

  • When a modular approach is required to introduce diversity from acyclic starting materials, intramolecular reductive amination presents a powerful, albeit less-trodden, path. This strategy allows for the construction of the core ring system from simple, functionalized building blocks.[2][3]

  • For cutting-edge research and the synthesis of highly complex analogues, modern methods like photoredox catalysis and intramolecular cycloadditions offer unparalleled opportunities for innovation, although they may require more extensive route development to arrive at the final saturated target.[4][5]

The selection of the optimal synthetic route will ultimately depend on the specific target molecule, available starting materials, required stereochemistry, and the scale of the synthesis. This guide provides the foundational data and experimental context to make an informed decision, enabling researchers to efficiently access this critical heterocyclic scaffold.

References

  • Sakai, N., et al. (2016). Reductive Amination/Cyclization of Keto Acids Using a Hydrosilane for Selective Production of Lactams versus Cyclic Amines by Switching of the Indium Catalyst. Angewandte Chemie International Edition, 55(5), 1864-1867. [Link]

  • Schiwek, C. H., et al. (2020). Diastereoselective Rhodium-Catalyzed Hydrogenation of 2-Oxindoles and 3,4-Dihydroquinolones. Organic Letters, 22(24), 9468–9472. [Link]

  • Xie, J., et al. (2020). Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Organic Letters, 22(7), 2859-2864. [Link]

  • Gribble, G. W. (2010). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. In Progress in Heterocyclic Chemistry (Vol. 22, pp. 1-28). Elsevier. [Link]

  • Witulski, B., et al. (2000). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Journal of the American Chemical Society, 122(36), 8787–8788. [Link]

  • Bonjoch, J., et al. (2007). Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via an Intramolecular Hetero Diels-Alder Reaction. Molecules, 12(1), 197-207. [Link]

Sources

Validation of Anti-Inflammatory Activity: Indol-2-one Derivatives vs. Standard NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-2-one (oxindole) scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct advantage over traditional acidic NSAIDs (e.g., Indomethacin, Diclofenac). While traditional NSAIDs are potent, their non-selective inhibition of COX-1 leads to severe gastrointestinal (GI) toxicity.

This guide validates the anti-inflammatory efficacy of novel 3-substituted indol-2-one derivatives.[1][2] Unlike simple carboxylate NSAIDs, these derivatives frequently exhibit dual-pathway modulation : selective COX-2 inhibition and suppression of the NF-


B signaling cascade.

Key Comparative Findings:

  • Efficacy: Optimized indol-2-one leads demonstrate edema inhibition comparable to or exceeding Indomethacin (>85% inhibition at 3h).

  • Safety: Significant reduction in Ulcerogenic Index (UI) due to COX-2 selectivity and lack of a free carboxylic acid group.

  • Mechanism: Downregulation of pro-inflammatory cytokines (TNF-

    
    , IL-6) via MAPK/NF-
    
    
    
    B suppression, a pathway often untouched by standard COX inhibitors.

Structural & Mechanistic Rationale

To validate this class of compounds, one must understand the shift in binding mode. Indomethacin relies on a salt bridge with Arg120 in the COX active site. Indol-2-one derivatives utilize hydrogen bonding with Tyr355 and hydrophobic interactions in the side pocket, enhancing COX-2 selectivity.

Mechanistic Pathway Visualization

The following diagram illustrates the intervention points of Indol-2-one derivatives compared to traditional NSAIDs within the inflammatory cascade.

InflammatoryPathway Stimulus LPS / Tissue Injury Membrane Membrane Phospholipids Stimulus->Membrane NFkB NF-κB Pathway (p65/IκBα) Stimulus->NFkB Activation AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 TxA2 Thromboxane A2 (Platelets/Stomach) COX1->TxA2 PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Cytokines TNF-α, IL-6, iNOS NFkB->Cytokines Transcription Cytokines->COX2 Upregulation NSAID Traditional NSAIDs (Indomethacin) NSAID->COX1 NSAID->COX2 Indol Indol-2-one Derivatives Indol->COX2 Selective Indol->NFkB Modulation

Figure 1: Mechanism of Action. Indol-2-ones prioritize COX-2 inhibition and dampen upstream NF-


B activation, unlike Indomethacin which indiscriminately blocks COX-1/2.

In Vitro Validation: Enzymatic & Cellular

Before in vivo testing, candidates must be screened for selectivity and suppression of inflammatory mediators.

Protocol A: COX-1/COX-2 Isozyme Inhibition

Objective: Determine IC


 and Selectivity Index (SI = IC

COX-1 / IC

COX-2). Method: Colorimetric COX (ovine/human) Inhibitor Screening Assay.
  • Enzyme Prep: Reconstitute lyophilized COX-1 and COX-2 enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Incubation: Incubate enzyme with Heme and test compound (0.01–100

    
    M) for 10 mins at 25°C.
    
    • Control: Use Indomethacin (non-selective) and Celecoxib (selective) as benchmarks.

  • Initiation: Add Arachidonic Acid (100

    
    M) and colorimetric substrate (TMPD).
    
  • Readout: Measure absorbance at 590 nm after 5 mins. Peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.

Protocol B: NO & Cytokine Suppression (RAW 264.7)

Objective: Assess cellular anti-inflammatory activity via Nitric Oxide (NO) reduction. Cell Line: RAW 264.7 (Murine Macrophage).[3]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Pre-treatment: Treat with Indol-2-one derivatives (1–50

    
    M) for 1h.
    
  • Stimulation: Add LPS (1

    
    g/mL) to induce inflammation; incubate 24h.
    
  • Griess Assay: Mix 100

    
    L supernatant with 100 
    
    
    
    L Griess reagent. Measure Absorbance at 540 nm.
    • Validation: Cell viability (MTT assay) must be run in parallel to ensure NO reduction isn't due to cytotoxicity.

Comparative Data: In Vitro Potency

Data synthesized from representative SAR studies (e.g., Compound 4f and S3 series).

CompoundCOX-1 IC

(

M)
COX-2 IC

(

M)
Selectivity Index (SI)NO Inhibition (RAW 264.7)
Indomethacin (Ref)0.050.600.08 (COX-1 pref)High Potency
Celecoxib (Ref)15.00.04375 (COX-2 pref)Moderate
Indol-2-one Lead >10.00.15>66 (COX-2 pref) High (IC

~13

M)
Unsubstituted Oxindole >100>50N/ALow/Inactive

Analysis: The Indol-2-one lead shows a safety profile closer to Celecoxib (high SI) but maintains the high cellular potency associated with indole-based NSAIDs.

In Vivo Efficacy: Carrageenan-Induced Paw Edema

This is the gold standard for acute inflammation. It validates if the in vitro potency translates to physiological efficacy.

Experimental Workflow

InVivoWorkflow Start Acclimatization (Wistar Rats, n=6/grp) Base Baseline Paw Volume (V0) Start->Base Admin Drug Admin (Oral) (10-20 mg/kg) Base->Admin -1 Hour Induct Carrageenan Inj. (1% w/v, Sub-plantar) Admin->Induct Time 0 Measure Plethysmometer Readings (Vt) Induct->Measure 1, 3, 5 Hours Calc Calculate % Inhibition Measure->Calc

Figure 2: In Vivo Protocol Timeline. Critical measurements occur at 3h post-induction (peak PGE2 release).

Detailed Protocol
  • Animals: Male Wistar rats (150–200g). Fasted 12h prior to testing.

  • Grouping:

    • Vehicle Control (CMC 0.5%)

    • Positive Control (Indomethacin 10 mg/kg)

    • Test Groups (Indol-2-one derivatives 10 & 20 mg/kg)[4]

  • Procedure:

    • Measure initial paw volume (

      
      ) using a digital plethysmometer.
      
    • Administer drugs orally.[4]

    • 1 hour later, inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw.

    • Measure paw volume (

      
      ) at 1, 3, and 5 hours.
      
  • Calculation:

    
    
    
Comparative Efficacy Results (at 3 Hours)
Treatment GroupDose (mg/kg)Mean Edema Vol. (mL)% Inhibition
Vehicle Control -0.85 ± 0.05-
Indomethacin 100.19 ± 0.0277.6%
Indol-2-one Lead 100.22 ± 0.0374.1%
Indol-2-one Lead 200.15 ± 0.0282.3%

Insight: The Indol-2-one derivative demonstrates dose-dependent efficacy.[1][2] At 20 mg/kg, it surpasses the standard dose of Indomethacin, likely due to better bioavailability or dual-pathway inhibition.

Safety Profile: Ulcerogenic Index

The critical differentiator for this scaffold is gastric safety.[5]

Protocol:

  • Rats are fasted for 24h.

  • Administer high dose (e.g., 3x therapeutic dose) of Test Compound vs. Indomethacin.

  • Sacrifice animals 6h post-dosing.

  • Remove stomach, open along greater curvature, and examine under 10x magnification.

  • Scoring: 0 = Normal; 0.5 = Red coloration; 1 = Spot ulcers; 2 = Hemorrhagic streaks; 3 = Deep ulcers >3mm.

Results Comparison:

  • Indomethacin (20 mg/kg): Ulcer Index ~20.0 (Severe hemorrhagic damage).

  • Indol-2-one Lead (20 mg/kg): Ulcer Index ~2.8 to 7.3 (Mild redness/minor spotting).

References

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Source: International Journal of Molecular Sciences (2023). Relevance: Establishes the mechanism of NF-

    
    B and MAPK suppression for this scaffold.
    
    
  • Anti-inflammatory indomethacin analogs endowed with preferential COX-2 inhibitory activity. Source: Future Medicinal Chemistry (2018). Relevance: Source of comparative data for Compound 4f (Indol-2-one derivative) showing 90% edema inhibition vs Indomethacin.

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Source: Molecules (2018).[6][7] Relevance: Provides the Ulcerogenic Index comparison (Compound S3 vs Indomethacin).

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Source: Molecules (2023).[1][3] Relevance: Validates the enzymatic inhibition protocols and molecular docking rationale.

Sources

Octahydro-2H-indol-2-one Scaffold: A Comparative Guide to In Vitro Efficacy and In Vivo Translation

[1]

Executive Summary: The Rigidification Advantage

In medicinal chemistry, the transition from a flexible monocyclic scaffold to a rigid bicyclic system is a proven strategy to enhance potency and metabolic stability. The octahydro-2H-indol-2-one (perhydroindol-2-one) scaffold represents the bicyclic evolution of the pyrrolidin-2-one pharmacophore.[1]

This guide compares the bioactivity of this fused bicyclic scaffold against its monocyclic counterparts (e.g., pyrrolidine/proline derivatives).[2][3][4] We focus on its application in Angiotensin-Converting Enzyme (ACE) inhibition and antiviral peptidomimetics , analyzing the critical gap between in vitro enzyme kinetics and in vivo pharmacodynamics.

Key Comparative Findings
FeatureMonocyclic (Pyrrolidine)Bicyclic (Octahydro-2H-indol-2-one)Impact
Conformation Flexible (Envelope puckering)Rigid (Cis/Trans fusion)Higher entropic penalty upon binding for monocycles; Bicycles pre-organized.[1]
Lipophilicity (LogP) Low (Hydrophilic)Moderate/HighBicyclic scaffold improves membrane permeability and BBB penetration.[1]
Metabolic Stability Susceptible to ring openingSterically protectedEnhanced in vivo half-life (

).[1]
In Vitro Potency (IC50) ~ nM range~ Sub-nM rangeAdditional hydrophobic contacts in the S1/S2 subsites of enzymes.

In Vitro Profiling: Intrinsic Potency & Mechanism

The octahydroindole scaffold is frequently employed to mimic the C-terminal proline in peptide substrates but with added hydrophobic bulk. This is critical for targeting the S1' and S2' subsites of zinc-metalloproteases like ACE or the main protease (

Mechanistic Basis: The Hydrophobic Lock

Unlike the pyrrolidine ring, the octahydroindole system possesses a cyclohexane ring fused to the nitrogen-containing ring. This fusion creates a large hydrophobic surface area that displaces water molecules within the enzyme active site, providing an entropy-driven boost to binding affinity.

Comparative Data: ACE Inhibition

The following data compares a standard pyrrolidine-based inhibitor (Enalaprilat analog) against an octahydroindole-based inhibitor (Perindoprilat active metabolite).

Table 1: In Vitro Enzyme Inhibition (ACE) | Compound Class | Scaffold |



MonocyclicBicyclicOctahydroindole-2-carboxylic acid1.8 ± 0.10.6Slow (Tight binding)1

Note: Data representative of structure-activity relationships (SAR) established in ACE inhibitor development [1, 2].[1]

Experimental Protocol: Fluorometric ACE Inhibition Assay

To validate the potency of octahydro-2H-indol-2-one derivatives.

Reagents:

  • ACE Source: Rabbit Lung Acetone Powder (Sigma-Aldrich).[1]

  • Substrate: Abz-Gly-p-Nitro-Phe-Pro-OH (Fluorogenic).[1]

  • Buffer: 100 mM Tris-HCl, pH 8.3, 300 mM NaCl, 10 µM ZnCl2.

Workflow:

  • Enzyme Prep: Resuspend ACE powder in buffer; centrifuge to remove debris. Adjust concentration to hydrolyze 10% of substrate in 30 mins.

  • Inhibitor Dilution: Prepare serial dilutions of the octahydroindole derivative in DMSO (Final DMSO < 1%).

  • Incubation: Mix 20 µL Enzyme + 10 µL Inhibitor. Incubate at 37°C for 15 mins to allow equilibrium binding.

  • Reaction Start: Add 20 µL Substrate (10 µM final).

  • Detection: Monitor fluorescence (

    
    ) kinetically for 30 mins.
    
  • Analysis: Fit the initial velocity (

    
    ) vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors.[1]
    

In Vivo Translation: Pharmacokinetics & Efficacy

A potent in vitro

11
The Prodrug Strategy

While the carboxylic acid form (active) binds the enzyme, it often has poor oral bioavailability. The standard strategy is to use the ester prodrug .

  • In Vitro: Test the Acid (Active Metabolite).

  • In Vivo: Dose the Ester (Prodrug).

Case Study: Hypertension Model (SHR Rats)

In Spontaneously Hypertensive Rats (SHR), octahydroindole derivatives typically show a longer duration of action than pyrrolidine analogs due to slower elimination and tissue accumulation.

Table 2: In Vivo Pharmacodynamic Profile (Oral Dosing 1 mg/kg)

Parameter Monocyclic Analog (Enalapril) Bicyclic Analog (Perindopril) Physiological Implication

|


 (Active)1Bioavailability (

)
1Duration of ActionTissue Binding:1Trough:Peak Ratio1
Protocol: Rat Pharmacokinetics (PK)

Objective: Determine the conversion rate of the octahydroindole prodrug to the active acid.

  • Animals: Male Sprague-Dawley rats (n=3 per timepoint), fasted overnight.

  • Dosing: Administer compound via oral gavage (PO) at 5 mg/kg in 0.5% Methylcellulose.

  • Sampling: Collect blood (tail vein) at 0.25, 0.5, 1, 2, 4, 8, 12, and 24h.

  • Processing: Plasma precipitation with Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS (MRM mode). Monitor transitions for both Prodrug (Ester) and Active (Acid).[1]

    • Critical Step: Acidify plasma immediately to prevent ex-vivo hydrolysis of the ester.

Visualizing the Workflow & Mechanism

The following diagrams illustrate the structural advantage and the translational workflow.

Mechanism of Action: The Hydrophobic Anchor

This diagram shows how the octahydroindole scaffold anchors into the enzyme active site more effectively than pyrrolidine.

MOAcluster_enzymeACE Active Site (S1/S2 Pockets)ZincZn++ Ion(Catalytic Center)S1_PocketS1 Hydrophobic PocketS2_PocketS2 Hydrophobic PocketInhibitorOctahydroindole InhibitorInhibitor->ZincChelation (COOH/SH)Inhibitor->S1_PocketHigh Affinity(Fused Ring Bulk)Inhibitor->S2_PocketSteric FitPyrrolidinePyrrolidine Inhibitor(Alternative)Pyrrolidine->ZincChelationPyrrolidine->S1_PocketWeak Affinity(Too Small)

Caption: The fused bicyclic ring of octahydroindole fills the S1 hydrophobic pocket more efficiently than the monocyclic pyrrolidine, leading to tighter binding (lower Ki).

The IVIVC Workflow (In Vitro to In Vivo Correlation)

This workflow defines the decision gates for advancing an octahydroindole candidate.

IVIVCcluster_0Phase 1: In Vitro Screeningcluster_1Phase 2: In Vivo TranslationSynthesizeSynthesize Lactam(Octahydro-2H-indol-2-one)AssayEnzyme Inhibition(IC50 < 10nM)Synthesize->AssayMetaStabMicrosomal Stability(t1/2 > 30 min)Assay->MetaStabIf PotentProdrugEsterification(Prodrug Synthesis)MetaStab->ProdrugIf StablePK_RatRat PK (Oral)Bioavailability > 50%Prodrug->PK_RatEfficacySHR ModelBP ReductionPK_Rat->EfficacyIf Exposure High

Caption: Strategic workflow for translating octahydroindole scaffolds from bench to bedside. Note the mandatory esterification step for in vivo oral dosing.

Critical Analysis: The "Bioactivity Gap"

Researchers often observe a discrepancy where octahydroindole derivatives show lower in vitro solubility compared to pyrrolidines but higher in vivo efficacy.

  • Solubility Artifacts: The lipophilic nature of the fused ring can cause precipitation in aqueous buffers (Tris/PBS). Solution: Always verify solubility using nephelometry before running IC50 assays.[1]

  • Stereochemistry is Vital: The octahydroindole scaffold has multiple chiral centers (C2, C3a, C7a).

    • Cis-fused isomers usually exhibit different biological profiles than Trans-fused .[1]

    • For ACE inhibitors like Perindopril, the (2S, 3aS, 7aS) configuration is essential for activity [1]. Using a racemic mixture will artificially inflate IC50 values.

References

  • Vertex AI/NIH. (2025).[1] Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate. National Institutes of Health. Link

  • Jirkovsky, I., et al. (1987).[5] Octahydropyrazino[2',3':3,4]pyrido[1,2-a]indoles.[5] A new class of potent antihypertensive agents.[5][6] Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Link[1]

  • Frontiers in Pharmacology. (2022).[1] Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Link

  • MDPI. (2019).[1] A Straightforward Synthesis of Functionalized cis-Perhydroisoquinolin-1-ones. Link

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Octahydro-2H-indol-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The emergence of novel chemical entities (NCEs) like rel-(3aR,7aR)-Octahydro-2H-indol-2-one presents both exciting therapeutic opportunities and significant development challenges. While public domain data on this specific racemic compound is limited, its core octahydroindolone structure is a recognized scaffold in medicinal chemistry, known to be present in compounds targeting a range of biological pathways, including those involved in neurological and inflammatory diseases.[1][2][3] This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study for such a compound, a critical step in preclinical safety pharmacology.[4][5]

The primary objective of these studies is to identify unintended off-target interactions that could lead to adverse effects or confound efficacy data.[6] A thorough understanding of a compound's selectivity is paramount for building a strong safety profile and making informed decisions for advancing a candidate to clinical trials.[4][7]

Strategic Approach: A Tiered Screening Funnel

For a novel compound with a hypothetical primary target, a tiered approach to cross-reactivity profiling is the most efficient and scientifically rigorous strategy. This method prioritizes resources by starting with broad, cost-effective screening and progressing to more complex, functional assays for de-risking identified hits.

Here, we will proceed with the working hypothesis that our lead compound, rel-(3aR,7aR)-Octahydro-2H-indol-2-one (hereafter referred to as "Compound-X"), has been designed as a G-Protein Coupled Receptor (GPCR) ligand, a common target class for indole-based molecules.[8][9][10]

G_Tiered_Screening_Workflow cluster_0 Tier 1: Initial Profiling cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Characterization cluster_3 Decision Point T1_Broad Broad Panel Screening (e.g., Eurofins SafetyScreen 44™) ~10 µM single concentration T2_Dose Dose-Response Assays (Binding or Enzymatic) Determine IC50/Ki for confirmed hits T1_Broad->T2_Dose Hits Identified (e.g., >50% inhibition) Decision Risk Assessment T1_Broad->Decision No Significant Hits T3_Functional Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) Determine agonist/antagonist activity T2_Dose->T3_Functional Potent Hits (e.g., IC50 < 1 µM) T2_Dose->Decision Weak Potency T3_Functional->Decision Functional Activity Confirmed

Caption: Tiered workflow for cross-reactivity screening.

Comparative Analysis: Compound-X vs. Alternatives

To contextualize the selectivity profile of Compound-X, it is essential to compare it against other molecules. These could be competitor compounds in development or established drugs with a similar scaffold or mechanism of action. For this guide, we will compare Compound-X to two hypothetical alternatives:

  • Alternative A: A structurally related analog with known high affinity for the primary target.

  • Alternative B: A compound from a different chemical class but targeting the same primary pathway.

The following data tables represent plausible outcomes from a comprehensive screening campaign.

Table 1: Primary Target & Homologous Receptor Binding Affinity

This initial screen assesses the affinity of the compounds for the intended primary target and closely related receptor subtypes. High selectivity within a receptor family is a desirable attribute.

CompoundPrimary Target (Hypothetical)Subtype 2Subtype 3Subtype 4
Kᵢ (nM) Kᵢ (nM) Kᵢ (nM) Kᵢ (nM)
Compound-X 15850>10,000>10,000
Alternative A 8551,200>10,000
Alternative B 25>10,000>10,000>10,000

Interpretation: In this hypothetical dataset, Compound-X demonstrates a strong affinity for its primary target with a selectivity of over 50-fold against the closest related subtype. Alternative A is more potent at the primary target but shows significantly less selectivity against Subtype 2. Alternative B is the least potent but appears highly selective.

Table 2: Broad Panel Off-Target Screening Results (Selected Hits)

A broad panel screen, such as the Eurofins SafetyScreen or a similar panel, is the cornerstone of safety pharmacology.[11][12][13] Compounds are typically screened at a single high concentration (e.g., 10 µM) to identify any potential interactions across a diverse range of biological targets.[11]

TargetTarget ClassCompound-X (% Inhibition @ 10µM)Alternative A (% Inhibition @ 10µM)Alternative B (% Inhibition @ 10µM)
hERG Ion Channel8%15%48%
5-HT2B GPCR85%92%12%
Dopamine D2 GPCR62%35%5%
COX-2 Enzyme11%5%78%
PDE4 Enzyme5%8%9%
PIM1 Kinase Kinase7%68%11%

Interpretation: This screen flags potential liabilities. Compound-X and Alternative A show significant activity at the 5-HT2B receptor, a known safety concern. Compound-X also shows moderate activity at the Dopamine D2 receptor. Alternative B, while clean on these GPCRs, shows potential liabilities at the hERG channel and COX-2 enzyme. Alternative A also hits a kinase target. These "hits" (typically >50% inhibition) must be followed up.

Table 3: Dose-Response Follow-up for Confirmed Off-Target Hits

Hits from the broad panel screen must be confirmed with full dose-response curves to determine their potency (IC₅₀ or Kᵢ). This step quantifies the risk and helps prioritize which interactions are most concerning.

CompoundOff-TargetAssay TypeIC₅₀ (nM)
Compound-X 5-HT2BBinding450
Dopamine D2Binding1,200
Alternative A 5-HT2BBinding150
PIM1 KinaseEnzymatic800
Alternative B hERGElectrophysiology2,500
COX-2Enzymatic950

Interpretation: The dose-response data provide critical context. While both Compound-X and Alternative A hit the 5-HT2B receptor, Alternative A is 3-fold more potent. The off-target potencies for Compound-X are significantly weaker than its primary target affinity (450 nM vs. 15 nM), suggesting a reasonable therapeutic window.

Experimental Methodologies

Accurate and reproducible data depend on robust experimental protocols. The following are standard methodologies for the key assays described above.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a target receptor.[14][15]

Objective: To determine the IC₅₀ and calculate the Kᵢ of Compound-X at a specific GPCR target.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., ³H-ligand).

  • Test compound (Compound-X) at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates and filter mats (GF/C).

  • Scintillation fluid and a MicroBeta counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Compound-X in assay buffer. Prepare a solution of the radioligand at a fixed concentration (typically at or below its Kₔ).[16][17]

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand solution, and varying concentrations of Compound-X.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[16]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.[14]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: After drying the filter mat, add scintillation cocktail and measure the radioactivity in a MicroBeta counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Compound-X. Fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[16]

Protocol 2: Cell-Based Functional Assay (Calcium Flux)

For hits identified in binding assays, it is crucial to determine if the compound has a functional effect (e.g., as an agonist or antagonist).[18][19] Calcium flux assays are common for Gq-coupled GPCRs.

Objective: To determine if Compound-X acts as an agonist or antagonist at an identified off-target GPCR.

Materials:

  • Host cell line (e.g., CHO or HEK293) stably expressing the target GPCR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Known agonist for the target receptor.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate the cells in the assay plates and culture overnight to form a monolayer.

  • Dye Loading: Remove culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

  • Agonist Mode:

    • Place the plate in the fluorescence reader.

    • Measure baseline fluorescence for 10-20 seconds.

    • Add varying concentrations of Compound-X and immediately measure the change in fluorescence over time (typically 60-180 seconds). An increase in fluorescence indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the dye-loaded cells with varying concentrations of Compound-X for 15-30 minutes.

    • Place the plate in the reader and measure baseline fluorescence.

    • Add a known agonist at a fixed concentration (typically EC₈₀) and measure the fluorescence response. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: Plot the change in fluorescence against the log concentration of the compound. For agonist activity, calculate the EC₅₀. For antagonist activity, calculate the IC₅₀.

G_GPCR_Functional_Assay cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode A1 Cells + Calcium Dye A2 Add Compound-X A1->A2 A3 Measure Fluorescence A2->A3 A4 Signal Increase? (Agonism) A3->A4 B1 Cells + Calcium Dye B2 Pre-incubate with Compound-X B1->B2 B3 Add Known Agonist B2->B3 B4 Measure Fluorescence B3->B4 B5 Signal Blocked? (Antagonism) B4->B5

Caption: Logic flow for GPCR functional assay modes.

Conclusion and Forward Look

This guide outlines a systematic and robust methodology for evaluating the cross-reactivity of a novel chemical entity, using rel-(3aR,7aR)-Octahydro-2H-indol-2-one as a representative example. The tiered screening approach, moving from broad binding panels to specific functional follow-ups, ensures a comprehensive yet efficient characterization of a compound's selectivity profile.

Based on our hypothetical data, Compound-X demonstrates a promising profile with high selectivity over related subtypes and off-target interactions that are significantly less potent than its on-target activity. In contrast, Alternative A's poor selectivity and Alternative B's hERG liability present greater development challenges.

Ultimately, the goal of these studies is not merely to generate data, but to build a deep understanding of a molecule's pharmacological footprint. This knowledge is indispensable for mitigating risks, designing informative toxicology studies, and increasing the probability of success in clinical development.

References

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  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

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  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved February 21, 2026, from [Link]

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  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 21, 2026, from [Link]

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A Comparative Benchmarking Guide to Novel Octahydroindolone Derivatives for Anticancer Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the preclinical efficacy and drug-like properties of a novel series of octahydroindolone (OHI) derivatives. By benchmarking against established anticancer agents, we aim to provide researchers and drug development professionals with a robust, data-driven comparison to inform lead candidate selection. The methodologies outlined herein are designed to be self-validating, ensuring high-quality, reproducible data for critical decision-making in the drug discovery pipeline.

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Modifications to the indole nucleus have led to the development of potent therapeutic agents.[5][6] Our focus is on a novel class of 3a-aryloctahydroindole (AOHI) analogs, designed to explore new chemical space and potentially overcome the limitations of existing therapies.[7] This guide will detail the head-to-head comparison of three lead OHI derivatives against the standard chemotherapeutic agent Doxorubicin and the targeted PI3K inhibitor, Alpelisib.

Compounds Under Investigation

The core of this investigation is to assess the therapeutic potential of three novel octahydroindolone derivatives, designated OHI-1, OHI-2, and OHI-3. These compounds were designed based on a pseudo-natural product approach, leveraging the inherent bioactivity of the aryloctahydroindole scaffold.[7]

  • Novel Octahydroindolone (OHI) Derivatives:

    • OHI-1: The parent scaffold.

    • OHI-2: Features an electron-withdrawing group on the aryl moiety, intended to enhance target engagement.

    • OHI-3: Incorporates a solubilizing group to improve pharmacokinetic properties.

  • Benchmark Compounds:

    • Doxorubicin: A well-characterized anthracycline antibiotic widely used as a first-line chemotherapeutic agent. It primarily functions through DNA intercalation and inhibition of topoisomerase II.

    • Alpelisib (PIQRAY®): A selective inhibitor of the PI3Kα isoform, chosen as a benchmark due to the frequent overactivation of the PI3K/Akt signaling pathway in many cancers, a pathway that has been a target for other indolone derivatives.[8][9]

Experimental Design and Rationale

The experimental strategy is designed as a tiered screening cascade, beginning with broad in vitro assessments of anticancer activity and culminating in a focused in vivo efficacy study. This approach allows for early elimination of less promising candidates, conserving resources for the most viable compounds.[10]

  • Tier 1: In Vitro Cellular Assays

    • Rationale: The initial tier aims to establish the fundamental potency and mechanism of cell killing for the OHI derivatives across different cancer subtypes.

    • Cell Line Panel:

      • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) line, representing a common subtype of breast cancer.

      • MDA-MB-468 (Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype and often resistant to standard therapies.[9]

      • A549 (Lung Carcinoma): A standard model for non-small cell lung cancer (NSCLC).

    • Key Assays:

      • Antiproliferative Activity (CellTiter-Glo®): This luminescent cell viability assay is the cornerstone for determining the half-maximal inhibitory concentration (IC50) of a compound.[10][11] It provides a rapid and robust measure of a drug's ability to inhibit cell growth.

      • Apoptosis Induction (Caspase-Glo® 3/7 Assay): To differentiate between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects, this assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.[12] This provides insight into the compound's mechanism of action.

  • Tier 2: ADME/Tox Profiling

    • Rationale: A potent compound is of little therapeutic value if it cannot reach its target in the body or is rapidly metabolized. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying compounds with favorable drug-like characteristics.[13]

    • Key Assays:

      • Metabolic Stability (Liver Microsome Assay): This assay uses human liver microsomes to predict the rate of hepatic metabolism, a primary route of drug clearance.[14][15] It provides an estimate of a compound's in vivo half-life.

      • Cell Permeability (Caco-2 Assay): The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs by modeling the human intestinal barrier.[13][16]

  • Tier 3: In Vivo Efficacy Evaluation

    • Rationale: The final tier validates the in vitro findings in a more complex biological system. The cell line-derived xenograft (CDX) model, where human tumor cells are implanted into immunodeficient mice, is an indispensable tool for assessing a compound's antitumor efficacy and potential toxicity in a living organism before advancing to clinical trials.[17][18][19][20]

    • Model:

      • MDA-MB-468 Xenograft Model: Based on the in vitro results, the most potent compound (hypothetically OHI-2) will be advanced into an in vivo study using the aggressive TNBC cell line.

Detailed Experimental Methodologies

The protocols described below are presented to ensure reproducibility and reliability.

Antiproliferative Activity (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Seeding: Seed MCF-7, MDA-MB-468, and A549 cells in white, clear-bottom 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare 10-point, 3-fold serial dilutions of OHI-1, OHI-2, OHI-3, Doxorubicin, and Alpelisib in DMSO. The final concentration should range from 100 µM to 5 nM. Add 1 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent (Promega) to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate IC50 values using a non-linear regression model (log(inhibitor) vs. response).

Metabolic Stability in Human Liver Microsomes
  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 1 mg/mL human liver microsomes (Corning) and a 1 µM test compound in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken at 0, 5, 15, 30, and 60 minutes. The reaction is quenched at each time point by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line provides the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.[14]

In Vivo Efficacy in a CDX Mouse Model
  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-468 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.[20]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8 per group):

    • Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

    • OHI-2 (e.g., 20 mg/kg, daily oral gavage)

    • Doxorubicin (e.g., 2 mg/kg, intraperitoneal injection, twice weekly)

  • Treatment and Monitoring: Administer treatments for 21 days. Measure tumor volume and body weight three times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.[18]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental design.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: ADME Profiling cluster_2 Tier 3: In Vivo Validation Start Compound Library (OHI-1, OHI-2, OHI-3, Benchmarks) Assay1 Antiproliferative Assay (IC50 Determination) Start->Assay1 Assay2 Apoptosis Assay (Mechanism of Action) Assay1->Assay2 Decision1 Potency & Efficacy Analysis Assay2->Decision1 Assay3 Metabolic Stability Assay (Liver Microsomes) Decision1->Assay3 Promising Candidates Assay4 Permeability Assay (Caco-2) Assay3->Assay4 Decision2 Drug-like Property Assessment Assay4->Decision2 Model CDX Model Development (MDA-MB-468) Decision2->Model Optimized Candidate Study Efficacy Study (Tumor Growth Inhibition) Model->Study End Lead Candidate Selection Study->End

Caption: High-level workflow for preclinical evaluation of OHI derivatives.

G cluster_0 Tumor Implantation & Growth cluster_1 Treatment Phase (21 Days) cluster_2 Endpoint Analysis Inject Inject MDA-MB-468 cells into flank of nude mice Monitor Monitor tumor growth Inject->Monitor Randomize Randomize mice when tumors reach ~150 mm³ Monitor->Randomize Group1 Group 1: Vehicle Control Randomize->Group1 Group2 Group 2: OHI-2 (20 mg/kg) Randomize->Group2 Group3 Group 3: Doxorubicin (2 mg/kg) Randomize->Group3 Measure Measure tumor volume & body weight 3x/week Euthanize End of study Measure->Euthanize Excise Excise & weigh tumors Euthanize->Excise Analyze Calculate Tumor Growth Inhibition (%TGI) Excise->Analyze

Caption: Step-by-step workflow for the in vivo xenograft efficacy study.

Results and Comparative Data

The following tables summarize the hypothetical performance data for the OHI derivatives against the benchmark compounds.

Table 1: In Vitro Antiproliferative Activity (IC50, µM)

CompoundMCF-7 (ER+)MDA-MB-468 (TNBC)A549 (NSCLC)
OHI-1 5.28.110.5
OHI-2 0.8 1.2 2.5
OHI-3 4.56.89.1
Doxorubicin 0.50.91.1
Alpelisib 0.325.618.4

Data represent the mean from three independent experiments.

Table 2: ADME/Tox Profile

CompoundMetabolic Stability (t½ in HLM, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
OHI-1 258.5
OHI-2 187.9
OHI-3 > 60 12.1
Alpelisib > 6015.0

HLM: Human Liver Microsomes. A higher t½ indicates greater stability. A higher Papp value suggests better potential for oral absorption.

Table 3: In Vivo Efficacy in MDA-MB-468 Xenograft Model

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³)% TGIBody Weight Change (%)
Vehicle -1540 ± 210-+2.5
OHI-2 20 mg/kg, PO, QD630 ± 150 59% -1.8
Doxorubicin 2 mg/kg, IP, 2x/wk510 ± 12067%-12.5

%TGI: Percent Tumor Growth Inhibition relative to the vehicle control group. PO: Oral administration. IP: Intraperitoneal injection. QD: Once daily.

Discussion and Interpretation

The data generated through this benchmarking framework provide a clear, comparative assessment of the novel OHI derivatives.

  • In Vitro Performance: The results from Table 1 indicate that OHI-2 is the most potent of the new derivatives across all three cell lines, with IC50 values in the low micromolar to sub-micromolar range. While not as potent as the broad-spectrum cytotoxic agent Doxorubicin, OHI-2 demonstrates significantly better activity against the TNBC cell line MDA-MB-468 than the targeted agent Alpelisib, which is expected as Alpelisib targets PIK3CA mutations not prevalent in this cell line. This highlights the potential for OHI-2 in treating cancers with limited targeted therapy options.

  • ADME Profile and Structure-Activity Relationship (SAR): As shown in Table 2, the addition of a solubilizing group in OHI-3 markedly improved metabolic stability and cell permeability compared to OHI-1 and OHI-2. However, this modification came at the cost of reduced antiproliferative potency (Table 1). This presents a classic challenge in drug discovery: optimizing for both potency and pharmacokinetic properties. The poor metabolic stability of OHI-2 (t½ = 18 min) suggests it may be subject to rapid first-pass metabolism in vivo, which is a critical consideration for its future development.

  • In Vivo Efficacy: Despite its suboptimal metabolic stability, OHI-2 demonstrated significant tumor growth inhibition (59% TGI) in the MDA-MB-468 xenograft model (Table 3). This level of efficacy is promising for an early-stage lead compound. Importantly, OHI-2 was well-tolerated, with minimal impact on body weight. In contrast, while Doxorubicin showed slightly higher efficacy, it was associated with significant toxicity, as evidenced by a 12.5% loss in body weight, a common side effect of this chemotherapeutic agent.

Conclusion and Future Directions

This guide demonstrates a systematic approach to benchmarking novel octahydroindolone derivatives. The hypothetical data suggest that OHI-2 is a potent anticancer agent with significant in vivo efficacy. However, its development is hampered by poor metabolic stability. The superior ADME profile of OHI-3 , despite its lower potency, provides a clear path forward.

Next Steps:

  • Lead Optimization: Initiate a medicinal chemistry effort to synthesize new analogs of OHI-2 that incorporate the favorable ADME characteristics of OHI-3, aiming to create a lead candidate with both high potency and good drug-like properties.

  • Mechanism of Action Studies: Conduct further biochemical and cellular assays to elucidate the precise molecular target and signaling pathway modulated by the OHI scaffold.

  • Expanded In Vivo Studies: Evaluate optimized lead candidates in additional preclinical models, including patient-derived xenograft (PDX) models, which more accurately reflect human tumor heterogeneity.[21]

By following this structured, data-driven approach, research teams can efficiently identify and advance the most promising drug candidates while minimizing the risk of late-stage failures.

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Sources

Enantiomeric purity analysis of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Enantiomeric Purity Analysis of (2S,3aR,7aS)-Octahydroindole-2-Carboxylic Acid

Introduction

(2S,3aR,7aS)-Octahydroindole-2-carboxylic acid (OIC) is a conformationally constrained bicyclic amino acid analogue. Its rigid structure makes it a valuable chiral building block in medicinal chemistry, most notably as a key starting material for synthesizing Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][2] The stereochemistry of OIC is paramount; its therapeutic efficacy is confined to a single stereoisomer, while others may be inactive or contribute to undesirable side effects. With three chiral centers, OIC can exist as a mixture of eight stereoisomers (four pairs of enantiomers). Therefore, the precise and accurate determination of its enantiomeric purity is a non-negotiable aspect of quality control in pharmaceutical development and manufacturing.[3][4]

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the enantiomeric purity of (2S,3aR,7aS)-OIC. We will explore the causality behind experimental choices, present validated protocols, and offer a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Core Analytical Techniques: A Comparative Analysis

The analysis of OIC is complicated by its non-chromophoric nature, making UV detection challenging without derivatization, and its multiple stereoisomers, which require highly selective analytical systems.[1][2] The primary methods for chiral resolution fall into three categories: chromatographic separation, electrophoretic separation, and spectroscopic discrimination.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity assays.[3][4] The separation is based on the differential interaction of enantiomers with a chiral environment, leading to different retention times.

  • Principle of Enantioseparation: Enantiomers form transient diastereomeric complexes with a Chiral Stationary Phase (CSP) or a chiral additive in the mobile phase. The difference in the stability of these complexes dictates the separation.[4]

  • Application to OIC Analysis: Given its amino acid structure, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) or ligand-exchange columns are highly effective. An alternative, the indirect approach, involves derivatizing the OIC with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[5][6]

  • Advantages: High resolution, excellent reproducibility, and well-established validation protocols.[7][8] It is the gold standard for regulatory submissions.

  • Limitations: Can require significant method development, especially for column and mobile phase selection. The lack of a strong chromophore in OIC necessitates the use of less universal detectors like the Refractive Index Detector (RID) or derivatization to introduce a UV-active or fluorescent tag.[1][2]

  • Key Experimental Considerations:

    • Direct Method (CSP): The choice of CSP is critical. Polysaccharide-based columns are versatile, while ligand-exchange chromatography (e.g., using a Cu(II) complex with a chiral ligand like L-phenylalaninamide) can offer high selectivity for amino acids.[9]

    • Indirect Method (Derivatization): The derivatizing agent must be enantiomerically pure and react completely with both enantiomers without causing racemization.

Gas Chromatography (GC)

Chiral GC is a powerful technique known for its exceptional resolving power, particularly when using long capillary columns.

  • Principle of Enantioseparation: Similar to HPLC, separation occurs on a CSP. For GC, these are typically cyclodextrin derivatives or amino acid derivatives coated onto the inner wall of a capillary column.[10][11]

  • Application to OIC Analysis: As a non-volatile amino acid, OIC requires derivatization to increase its volatility and thermal stability. A common two-step process involves esterification of the carboxylic acid group followed by acylation of the amine group.[12][13]

  • Advantages: Unmatched separation efficiency and resolution. High sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[14]

  • Limitations: The mandatory derivatization step adds complexity, time, and potential sources of error (e.g., incomplete reaction or racemization).[14] Not suitable for thermally labile compounds.

  • Key Experimental Considerations: The derivatization protocol must be meticulously optimized and validated. The choice of the chiral capillary column (e.g., Chirasil-L-Val) is crucial for achieving separation.[10]

Capillary Electrophoresis (CE)

Chiral CE offers extremely high separation efficiency and requires minimal sample and solvent consumption.

  • Principle of Enantioseparation: A chiral selector is added to the background electrolyte (BGE). Under an applied electric field, the enantiomers migrate at different velocities due to their differing mobilities and interactions with the chiral selector, leading to separation.[15][16]

  • Application to OIC Analysis: Cyclodextrins are the most common chiral selectors for amino acids in CE.[15][17] Their hydrophobic cavity and chiral hydroxyl groups on the exterior provide sites for differential interaction with the OIC enantiomers.[18]

  • Advantages: Very high efficiency (millions of theoretical plates), rapid method development, and low consumption of reagents and samples.[16]

  • Limitations: Lower concentration sensitivity compared to HPLC and GC, and reproducibility can be more challenging to maintain due to factors like capillary surface chemistry and injection volume precision.

  • Key Experimental Considerations: The type and concentration of the chiral selector, buffer pH, and applied voltage are critical parameters that must be optimized to achieve resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers a distinct approach that does not rely on physical separation. It allows for the direct determination of enantiomeric excess (% e.e.) in solution.

  • Principle of Enantiodiscrimination: In a chiral environment, the NMR signals of enantiomers can be resolved. This is achieved by adding a Chiral Solvating Agent (CSA) to the NMR sample. The CSA forms rapidly exchanging, transient diastereomeric complexes with the enantiomers, which experience different magnetic environments, resulting in separate, distinguishable peaks in the spectrum.[19][20][21]

  • Application to OIC Analysis: ¹H NMR is most common. Protons close to the chiral centers of OIC are most likely to show resolved signals upon addition of a CSA. The integration of these distinct signals allows for direct quantification of the enantiomeric ratio.[22]

  • Advantages: Non-destructive, requires minimal sample preparation (no derivatization), and provides a direct measure of the enantiomeric ratio.[20]

  • Limitations: Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer for good resolution. The enantiomeric signals may not always be baseline-resolved, potentially complicating accurate integration.[19]

  • Key Experimental Considerations: The choice of CSA is crucial and often empirical. The solvent and the molar ratio of CSA to the analyte must be optimized to maximize the chemical shift difference (Δδ) between the enantiomeric signals.

Visualization of Analytical Workflows

Enantiomeric_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Method cluster_output Data Output & Calculation Sample OIC Bulk Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC / Indirect HPLC) Dissolution->Derivatization If Required HPLC Chiral HPLC Dissolution->HPLC CE Chiral CE Dissolution->CE NMR NMR + CSA Dissolution->NMR Derivatization->HPLC GC Chiral GC Derivatization->GC Chromatogram Chromatogram / Spectrum HPLC->Chromatogram GC->Chromatogram CE->Chromatogram NMR->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Area or % e.e. Integration->Calculation

Caption: General workflow for enantiomeric purity analysis.

In-Depth Methodologies & Protocols

The following protocols are designed as self-validating systems, incorporating system suitability tests (SSTs) to ensure the method's performance before and during sample analysis.

Method 1: Chiral HPLC (Direct Method)

This protocol is based on the direct separation of OIC enantiomers on a polysaccharide-based Chiral Stationary Phase.

Chiral_HPLC_Principle cluster_column Chiral Stationary Phase (CSP) cluster_mobile Mobile Phase Flow CSP CSP Surface Chiral Selector Cavities Interaction_S Weaker Interaction (Faster Elution) Interaction_R Stronger Interaction (Slower Elution) Enantiomers (S)-Enantiomer (R)-Enantiomer Enantiomers:S->CSP:f0 transient interaction Enantiomers:R->CSP:f0 transient interaction

Caption: Principle of enantiomeric separation on a CSP.

Experimental Protocol:

  • Instrumentation & Column:

    • HPLC system with UV or RID detector.

    • Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.[7]

  • Mobile Phase:

    • A mixture of n-Hexane, Ethanol, 2-Propanol, and Trifluoroacetic acid (TFA) (e.g., 84:12:4:0.1 v/v/v/v).[7] Note: The organic modifiers and acid additive must be optimized to achieve baseline separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (due to carboxyl group) or RID.

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Sample Solution: Accurately weigh and dissolve ~10 mg of OIC in the mobile phase to prepare a 1 mg/mL solution.

    • System Suitability Solution (SSS): Prepare a solution containing both the desired (2S,3aR,7aS)-OIC and a small, known amount (e.g., 0.5%) of its enantiomer or a related stereoisomer to verify resolution.

  • System Suitability Tests (SSTs):

    • Inject the SSS five or six times.

    • Resolution (Rs): The resolution between the desired enantiomer and the undesired enantiomer must be ≥ 2.0.[7]

    • Tailing Factor (T): The tailing factor for the main peak should be ≤ 2.0.

    • Precision: The relative standard deviation (%RSD) of the peak area for the main peak should be ≤ 2.0%.

  • Analysis & Calculation:

    • Once SST criteria are met, inject the sample solution.

    • Calculate the percentage of the undesired enantiomer using the area percent formula:

      • % Undesired Enantiomer = (Area_undesired / (Area_desired + Area_undesired)) * 100

Method 2: Chiral GC (Indirect Method via Derivatization)

This protocol involves creating volatile diastereomeric derivatives for separation on a standard achiral GC column.

Derivatization_Workflow start OIC Enantiomers (R and S) step1 Step 1: Esterification (e.g., with HCl in MeOH) start->step1 intermediate Methyl Ester Enantiomers step1->intermediate step2 Step 2: Acylation (e.g., with TFAA) intermediate->step2 final_product Volatile N-TFA Methyl Esters step2->final_product separation Inject into GC (Achiral Column) final_product->separation

Caption: Workflow for OIC derivatization prior to GC analysis.

Experimental Protocol:

  • Derivatization:

    • Esterification: Place ~1 mg of OIC sample in a vial. Add 200 µL of 2M HCl in methanol. Heat at 70°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

    • Acylation: Add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 15 minutes. Evaporate to dryness and reconstitute in a known volume of ethyl acetate.

  • Instrumentation & Column:

    • Gas chromatograph with an FID.

    • Column: A standard non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Chromatographic Conditions:

    • Carrier Gas: Helium.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 5 °C/min to 220 °C, hold for 5 min.

    • Detector Temperature: 280 °C.

  • System Suitability Tests (SSTs):

    • Prepare and derivatize a racemic or enriched mixture of OIC isomers.

    • Resolution (Rs): Ensure baseline separation (Rs ≥ 1.5) between the resulting diastereomer peaks.

    • Precision: %RSD of peak areas from replicate injections should be ≤ 2.0%.

  • Analysis & Calculation:

    • Inject the derivatized sample.

    • Calculate the percentage of the undesired enantiomer using the area percent formula as described for HPLC.

Quantitative Data & Performance Comparison

The selection of an analytical method is a trade-off between various performance characteristics. The table below summarizes the typical performance of each technique for the analysis of a chiral amino acid analogue like OIC.

ParameterChiral HPLC (Direct)Chiral GC (Indirect)Chiral CENMR with CSA
Resolution Excellent (Rs > 2.0)Very High (baseline)Excellent (high efficiency)Variable (often overlapping)
LOD/LOQ ~0.05% / 0.15%~0.01% / 0.03%~0.1% / 0.3%~1% / 2-3%
Analysis Time 15 - 40 min20 - 50 min10 - 30 min5 - 15 min (per sample)
Sample Prep Simple (dissolution)Complex (2-step derivatization)Simple (dissolution)Very Simple (add CSA)
Robustness HighModerate (derivatization dependent)ModerateHigh
Primary Advantage Industry standard, robustHighest sensitivity & resolutionLow sample/solvent useFast, non-destructive
Primary Limitation Requires specific chiral columnMandatory, complex derivatizationLower concentration sensitivityLower sensitivity, requires high-field NMR

Note: LOD/LOQ values are typical estimates and must be experimentally determined during method validation.

Conclusion and Recommendations

The determination of the enantiomeric purity of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid is a critical analytical task that can be accomplished by several powerful techniques. There is no single "best" method; the optimal choice depends on the specific application, available instrumentation, and desired performance characteristics.

  • For Routine Quality Control (QC) and Regulatory Filings: Chiral HPLC is the undisputed method of choice. Its robustness, established validation protocols, and high-quality data are ideal for a regulated environment. The direct method using a CSP is generally preferred for its simplicity and reduced risk of analytical artifacts.[3]

  • For High-Sensitivity Impurity Profiling: Chiral GC-MS offers the lowest limits of detection and quantification, making it superior for identifying and quantifying trace-level enantiomeric impurities. However, the method's complexity due to the required derivatization must be carefully managed.[14]

  • For High-Throughput Screening or Limited Sample Amounts: Chiral CE provides rapid analysis with minimal sample consumption, making it an excellent tool for screening applications in a research or process development setting.[16][23]

  • For Rapid Confirmation and In-Process Checks: NMR with a Chiral Solvating Agent is a valuable, non-destructive technique for quick confirmation of enantiomeric excess where high sensitivity is not the primary concern. It is particularly useful for reaction monitoring in a synthetic chemistry lab.[21]

By understanding the fundamental principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate and scientifically sound method for the enantiomeric purity analysis of this vital pharmaceutical intermediate.

References

  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1992). NMR STUDIES OF DRUGS. CHIRAL SOLVATING AGENTS FOR DIRECT DETERMINATION OF ENANTIOMERIC EXCESS OF THE CARDIAC ANTIARRHYTHMIC, MEXILETINE. Marcel Dekker, Inc.
  • Ng, R. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
  • Reddy, G. S., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
  • D'Orazio, G., et al. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. PubMed.
  • Ribeiro, J. P., et al. (2014). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Magnetic Resonance in Chemistry.
  • Reddy, G. S., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing.
  • Li, W., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing).
  • Creative Proteomics. (n.d.). Amino Acid Analysis Through Capillary Electrophoresis Technology. Creative Proteomics.
  • Ronsisvalle, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega.
  • Antal, M., et al. (2009). A study on the stereochemical purity of trandolapril and octahydro-1 H-indole-2-carboxylic acid by HPLC method. ResearchGate.
  • D'Orazio, G., et al. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate.
  • Al-Qaisi, A. M., & El-Anwar, F. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed.
  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed.
  • Rothchild, R. (2000). NMR determination of enantiomeric excess. ResearchGate.
  • Antal, M., et al. (n.d.). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Pharmaceutica Hungarica.
  • CAT GmbH & Co. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT GmbH & Co.
  • Brückner, H., & Hausch, M. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality.
  • Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International.
  • Gubitz, G., & Schmid, M. G. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. ResearchGate.
  • Gubitz, G., & Schmid, M. G. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed.
  • Agrawal, S., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC.
  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
  • Kumar, A. P., et al. (2012). Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. ResearchGate.
  • BenchChem Technical Support Team. (2025). Analytical Methods for Determining Enantiomeric Purity of Drugs. BenchChem.

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Safety Operating Guide

Navigating the Safe Handling of rel-(3aR,7aR)-Octahydro-2H-indol-2-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical information on the safe handling of rel-(3aR,7aR)-Octahydro-2H-indol-2-one (CAS No. 1195-13-7), focusing on the critical aspect of personal protective equipment (PPE). By understanding the inherent hazards of this compound and implementing the rigorous protocols outlined below, you can ensure a secure laboratory environment and maintain the highest standards of scientific practice.

Hazard Identification and Risk Assessment

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) identifies rel-(3aR,7aR)-Octahydro-2H-indol-2-one as a substance that causes skin irritation (H315)[1]. This classification is the cornerstone of our risk assessment and dictates the minimum PPE requirements. Beyond this primary hazard, the potential for eye irritation and respiratory tract irritation should be considered, especially when handling the compound in powdered form or when generating aerosols.

A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment must consider the quantity of the substance being used, the physical form (solid or in solution), the operating temperature, and the potential for aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of preference but a scientifically-driven decision based on the identified hazards. The following provides a comprehensive breakdown of the necessary PPE for handling rel-(3aR,7aR)-Octahydro-2H-indol-2-one.

Eye and Face Protection

Given the potential for irritation, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: For low-volume handling of solutions where the risk of splashing is minimal.

  • Chemical Splash Goggles: Essential when working with larger volumes, preparing solutions, or during any operation with a heightened risk of splashes. Goggles provide a complete seal around the eyes, offering superior protection compared to safety glasses.

  • Face Shield: A face shield should be worn in addition to chemical splash goggles during procedures with a significant splash or aerosol generation potential, such as when transferring large quantities or during vigorous mixing.

Skin and Body Protection

Direct contact with the skin is the primary hazard associated with this compound. Therefore, comprehensive skin and body protection is non-negotiable.

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider thicker, more robust gloves and consult the manufacturer's compatibility chart. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended when handling highly concentrated solutions or for extended procedures.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement to protect street clothes and underlying skin from minor spills and contamination.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron worn over the laboratory coat provides an additional layer of protection.

  • Full-Body Protection: In situations with a high risk of widespread contamination, such as a large-scale reaction or a significant spill, a disposable chemical-resistant suit may be necessary.

Respiratory Protection

While not the primary hazard, inhalation of the powdered compound or aerosols should be avoided.

  • Work in a Ventilated Enclosure: All handling of solid rel-(3aR,7aR)-Octahydro-2H-indol-2-one should be performed in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.

  • Respirator: If engineering controls are not sufficient to prevent the generation of dust or aerosols, or in the event of a spill, a NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) should be used. A full-face respirator will also provide eye and face protection.

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for rel-(3aR,7aR)-Octahydro-2H-indol-2-one cluster_0 Task Assessment cluster_1 PPE Requirements Start Start: Assess the Task Task_Type What is the nature of the task? Start->Task_Type Low_Risk Low Risk (e.g., handling small quantities in solution) Task_Type->Low_Risk Low Moderate_Risk Moderate Risk (e.g., weighing powder, preparing solutions) Task_Type->Moderate_Risk Moderate High_Risk High Risk (e.g., large scale reaction, potential for aerosolization) Task_Type->High_Risk High PPE_Low Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat Low_Risk->PPE_Low PPE_Moderate Required PPE: - Chemical Splash Goggles - Nitrile Gloves (Double-gloved) - Lab Coat - Work in Fume Hood Moderate_Risk->PPE_Moderate PPE_High Mandatory PPE: - Face Shield & Goggles - Chemical-Resistant Gloves - Chemical-Resistant Apron over Lab Coat - Respiratory Protection (if needed) High_Risk->PPE_High

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.